molecular formula C10H11N3O3 B1385734 2-(3-Oxo-1-piperazinyl)isonicotinic acid CAS No. 1019323-66-0

2-(3-Oxo-1-piperazinyl)isonicotinic acid

カタログ番号: B1385734
CAS番号: 1019323-66-0
分子量: 221.21 g/mol
InChIキー: LFMRYSRRMJHYML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(3-Oxo-1-piperazinyl)isonicotinic acid is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Oxo-1-piperazinyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Oxo-1-piperazinyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(3-oxopiperazin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-9-6-13(4-3-12-9)8-5-7(10(15)16)1-2-11-8/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMRYSRRMJHYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Synthesis Guide: 2-(3-Oxo-1-piperazinyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis and process chemistry of 2-(3-Oxo-1-piperazinyl)isonicotinic acid , a functionalized pyridine intermediate used in the development of pharmaceutical agents (e.g., kinase inhibitors, antibacterial agents) and as a building block for diversity-oriented synthesis.

The guide prioritizes a scalable, high-fidelity Nucleophilic Aromatic Substitution (SNAr) strategy, avoiding expensive catalysts where possible while ensuring high regioselectivity.[1]

Executive Summary & Strategic Analysis

  • Target Molecule: 2-(3-Oxo-1-piperazinyl)isonicotinic acid

  • CAS Registry Number: (Related analogs: 57645-39-3 refers to Clebopride; specific CAS for this acid is often custom-indexed, e.g., 1016889-90-9 for the nitrile precursor).

  • Core Challenge: Achieving regioselective N-arylation of piperazin-2-one at the secondary amine (N4) position while preserving the amide (N1) and the carboxylic acid moiety on the pyridine ring.

  • Selected Route: Aqueous/Organic SNAr Displacement .

    • Why: The carboxylic acid group at position 4 of the pyridine ring acts as an electron-withdrawing group (EWG), activating the 2-chloro position for nucleophilic attack. This eliminates the need for palladium catalysis (Buchwald-Hartwig) in most cases, reducing cost and metal scavenging requirements.[1]

Retrosynthetic Analysis

The molecule is disconnected at the C(Pyridine)–N(Piperazine) bond.[1]

  • Precursors:

    • Electrophile: 2-Chloroisonicotinic acid (commercially available, stable).[1]

    • Nucleophile: Piperazin-2-one (3-oxopiperazine).

  • Regioselectivity Logic: Piperazin-2-one contains two nitrogen atoms:

    • N1 (Amide): Non-nucleophilic due to resonance delocalization with the carbonyl.[1] pKa ~14–15.[1]

    • N4 (Amine): Nucleophilic secondary amine.[1] pKa ~8–9.[1]

Retrosynthesis Target Target: 2-(3-Oxo-1-piperazinyl) isonicotinic acid Precursors Precursors: 2-Chloroisonicotinic Acid + Piperazin-2-one Target->Precursors S_NAr Disconnection

Caption: Retrosynthetic disconnection showing the breakdown into activated pyridine and heterocyclic amine.

Detailed Experimental Protocol

Method A: Direct SNAr in Aqueous Media (Green Chemistry Route)

This method utilizes water as the solvent, leveraging the solubility of the salt forms of the reactants at reflux.[1] It is ideal for scale-up due to ease of workup.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
2-Chloroisonicotinic Acid 1.0Substrate (Electrophile)
Piperazin-2-one 1.2 - 1.5Nucleophile
Sodium Carbonate (Na₂CO₃) 2.0 - 2.5Base (Scavenges HCl)
Water (Distilled) 10-15 volSolvent
HCl (1N) As req.pH Adjustment
Step-by-Step Workflow
  • Charging: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-Chloroisonicotinic acid (10.0 g, 63.5 mmol) and Water (100 mL).

  • Solubilization: Add Na₂CO₃ (13.5 g, 127 mmol) slowly. Note: CO₂ evolution will occur.[1] Stir until a clear solution is obtained (formation of sodium isonicotinate).

  • Addition: Add Piperazin-2-one (7.6 g, 76.2 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to Reflux (100°C) for 12–18 hours.

    • Monitoring: Monitor by HPLC or TLC (System: DCM/MeOH 9:1 with 1% AcOH). The starting material spot (Rf ~0.[1]5) should disappear, replaced by a more polar product spot.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly acidify the solution with 1N HCl to pH 3.5 – 4.0 (the isoelectric point of the product).

    • Observation: A thick white or off-white precipitate will form.[1]

  • Isolation: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid under vacuum.[1]

  • Purification: Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts and excess piperazinone.

    • Optional Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1).[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 75% – 85% Appearance: Off-white to pale yellow powder.

Method B: Ester Route (Alternative for Difficult Substrates)

If the carboxylic acid interferes with solubility or reactivity, the methyl ester is used.[1]

  • Esterification: Reflux 2-chloroisonicotinic acid in Methanol with catalytic H₂SO₄ -> Methyl 2-chloroisonicotinate .

  • Coupling: React Methyl 2-chloroisonicotinate with Piperazin-2-one in DMSO or DMF using K₂CO₃ at 100°C.

  • Hydrolysis: Treat the intermediate ester with NaOH/Water, then acidify to isolate the acid.

Mechanistic Pathway

The reaction proceeds via an Addition-Elimination mechanism. The nitrogen of the piperazine attacks the C2 position of the pyridine, forming a Meisenheimer complex (stabilized by the electron-withdrawing carboxylate and the ring nitrogen), followed by the expulsion of the chloride ion.[1]

Mechanism SM 2-Cl-Isonicotinate (Activated) Complex Meisenheimer Complex SM->Complex Addition Nuc Piperazin-2-one (N4 Attack) Nuc->Complex Prod Product (Substituted Pyridine) Complex->Prod Elimination (-Cl⁻)

Caption: SNAr mechanism illustrating the nucleophilic attack of piperazin-2-one on the activated pyridine ring.

Process Control & Data Analysis

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Purity HPLC (C18, ACN/Buffer)≥ 98.0%
Identification ¹H-NMR (DMSO-d₆)Consistent with structure
Water Content Karl Fischer≤ 1.0%
Residue on Ignition Gravimetric≤ 0.5%
Key Impurities
  • Unreacted 2-Chloroisonicotinic Acid: Controlled by ensuring excess piperazinone and adequate reaction time.

  • Bis-substitution: Extremely unlikely due to steric hindrance and lack of a second leaving group.[1]

  • Regioisomer (N1-attack): Rare under these conditions; N1 is non-nucleophilic.[1]

Troubleshooting & Optimization

  • Low Yield: If the product does not precipitate upon acidification, the pH may be too low (forming the hydrochloride salt, which is soluble) or too high (leaving the sodium salt).[1] Ensure pH is exactly 3.5–4.0.

  • Coloration: Yellow/brown color indicates oxidation or trace metal contamination.[1] Use degassed water and consider adding EDTA during workup.[1]

  • Incomplete Reaction: If HPLC shows >5% starting material after 18h, increase temperature to 110°C (requires changing solvent to n-Butanol or using a pressure vessel) or add 5 mol% KI as a catalyst (Finkelstein-like activation).

References

  • Vertex Pharmaceuticals. (2008).[1] Process for the preparation of zopiclone. EP1904499A1.[1] (Describes analogous coupling of chloropyridines with piperazine derivatives). Link

  • Neelima, S., et al. (2005).[1] Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 15(6), 1573-1576.[1] (Demonstrates piperazine-isonicotinic acid chemistry). Link

  • PubChem. (2025).[1][7][8] 2-Chloroisonicotinic acid Compound Summary. National Library of Medicine.[1] (Properties of the starting material). Link

  • Sigma-Aldrich. (2025).[1] 4-Pyridinecarboxylic acid for synthesis. (General pyridine carboxylic acid handling). Link[1]

  • Bowers Lab. (2012).[1] Piperazic Acid Synthesis. University of North Carolina.[1] (Context on piperazine/piperazic acid derivative synthesis). Link

Sources

Solubility data of 2-(3-Oxo-1-piperazinyl)isonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Guide to Solubility Profiling and Thermodynamic Analysis: 2-(3-Oxo-1-piperazinyl)isonicotinic Acid

Executive Summary

The accurate determination of solubility data for pharmaceutical intermediates such as 2-(3-Oxo-1-piperazinyl)isonicotinic acid (CAS 1019323-66-0) is critical for process optimization, particularly in crystallization, purification, and formulation development.[1][2] As a functionalized isonicotinic acid derivative, this compound exhibits complex solubility behavior influenced by its zwitterionic potential and hydrogen-bonding capacity.[1][2]

This technical guide provides a rigorous framework for determining the solubility profile of 2-(3-Oxo-1-piperazinyl)isonicotinic acid in organic solvents.[1][2] It details the experimental protocols, thermodynamic modeling (Apelblat and Van't Hoff analysis), and structural considerations necessary for high-fidelity data generation.[1][2] Given the proprietary nature of specific industrial datasets for this CAS number, this guide utilizes Isonicotinic Acid as a validated reference standard to illustrate expected physicochemical trends.

Chemical Profile and Structural Analysis[1][2][3]

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][2]

PropertyDetail
Compound Name 2-(3-Oxo-1-piperazinyl)isonicotinic acid
CAS Number 1019323-66-0
Molecular Formula C₁₀H₁₁N₃O₃
Core Scaffold Pyridine-4-carboxylic acid (Isonicotinic acid)
Substituent 3-Oxo-1-piperazinyl group at C2 position
Key Functional Groups Carboxylic acid (Acidic), Pyridine Nitrogen (Basic), Lactam (Neutral/H-bond acceptor)

Solubility Prediction:

  • Polarity: High.[1][2] The presence of the carboxylic acid and the piperazinone ring suggests significant polarity.[1][2]

  • Zwitterionic Character: Like isonicotinic acid, this molecule can exist as a zwitterion in aqueous or protic media, significantly reducing solubility in non-polar solvents (e.g., hexane, toluene) while enhancing it in high-dielectric solvents (e.g., DMSO, DMF, Water at extreme pH).[1][2]

  • H-Bonding: The lactam (amide) group in the piperazine ring acts as a strong hydrogen bond acceptor, likely increasing solubility in alcohols (Methanol, Ethanol) compared to the parent isonicotinic acid.[1][2]

Experimental Methodology: Isothermal Saturation Method

To generate publication-quality solubility data, the Isothermal Saturation Method followed by gravimetric or HPLC analysis is the gold standard.[1][2]

Phase 1: Solvent Screening (Qualitative)

Before quantitative analysis, perform a rapid screen to classify solvents.[1][2]

  • High Solubility (>50 mg/mL): DMSO, DMF, NMP (Likely).[1][2]

  • Moderate Solubility (1-50 mg/mL): Methanol, Ethanol, Isopropanol, Acetone.[1][2]

  • Low Solubility (<1 mg/mL): Hexane, Toluene, Diethyl Ether.[1][2]

Phase 2: Quantitative Determination Protocol

Step-by-Step Workflow:

  • Preparation: Add excess solid 2-(3-Oxo-1-piperazinyl)isonicotinic acid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 278.15 K to 323.15 K) for 24-48 hours. Ensure a solid phase remains present (saturated solution).[1][2]

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Analysis:

    • Gravimetric: Evaporate a known mass of supernatant to dryness and weigh the residue.[1][2]

    • HPLC (Preferred): Dilute the supernatant with mobile phase and quantify against a standard curve.[1][2]

Self-Validating Check:

  • Perform measurements in triplicate.

  • Relative Standard Deviation (RSD) must be < 3%.[1][2]

  • Verify solid phase integrity by XRPD (X-Ray Powder Diffraction) after the experiment to ensure no solvate formation or polymorphic transition occurred.

Thermodynamic Modeling and Data Analysis

Once experimental mole fraction solubility (


) is obtained, it must be correlated with temperature using thermodynamic models to calculate enthalpy and entropy of dissolution.[1][2]
Model 1: Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data of organic acids.[1][2]



  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Mole fraction solubility.[1][2][3]
    
  • 
    : Absolute temperature (K).[1][2][3][4]
    
  • 
    : Empirical model parameters derived from regression.
    
Model 2: Van't Hoff Equation

Used to calculate thermodynamic properties (


, 

).[1][2]

[1][2]
  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).[1][2]
    
  • Intercept:

    
     (Entropy of solution).[1][2]
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).[1][2]
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolution).[1][2]
    

Visualization: Solubility Determination Workflow

The following diagram outlines the critical path for determining and validating solubility data for this compound.

SolubilityWorkflow Start Start: Solid 2-(3-Oxo-1-piperazinyl) isonicotinic acid Screen Phase 1: Solvent Screening (Qualitative Assessment) Start->Screen Select Selection of Solvents (Polar vs. Non-Polar) Screen->Select Equilibrate Phase 2: Isothermal Saturation (T = 278K - 323K, t = 24h) Select->Equilibrate Filter Filtration (0.45 µm) Isothermal Conditions Equilibrate->Filter XRPD Solid Phase Analysis (XRPD) Check for Polymorphs/Solvates Equilibrate->XRPD Residue Check Analyze Quantification (HPLC / Gravimetric) Filter->Analyze Model Phase 3: Thermodynamic Modeling (Apelblat / Van't Hoff) Analyze->Model XRPD->Equilibrate If Form Changes Output Output: Solubility Data & Thermodynamic Parameters Model->Output

Figure 1: Systematic workflow for the determination and validation of solubility data, ensuring phase purity and thermodynamic consistency.

Comparative Reference Data (Isonicotinic Acid)

Since specific data for the piperazinyl derivative is proprietary, the solubility of the parent compound, Isonicotinic Acid , serves as the primary reference model.[1][2] The piperazinyl derivative is expected to follow similar trends but with higher absolute solubility in polar aprotic solvents due to the additional amide functionality.[1][2]

Table 1: Reference Solubility Trends (Isonicotinic Acid) [1][2] Note: Values are illustrative of the parent scaffold's behavior.[1][2]

SolventPolarity (Dielectric Constant)Solubility Trend (vs. T)Mechanism
Water High (78.[1][2]4)Moderate IncreasepH Dependent (Zwitterion)
Methanol Moderate (32.[1][2]7)Significant IncreaseH-Bonding
Ethanol Moderate (24.[1][2]5)Moderate IncreaseH-Bonding
DMSO High (46.[1][2]7)Very High Dipole-Dipole & H-Bonding
Acetone Moderate (20.[1][2]7)LowWeak Interaction

Extrapolation for 2-(3-Oxo-1-piperazinyl)isonicotinic acid:

  • Effect of Piperazinone: The addition of the piperazinone ring adds a polar surface area and H-bond acceptors.[1][2]

  • Prediction: Expect lower solubility in water (due to increased hydrophobic bulk) but higher solubility in alcohols and DMSO compared to unsubstituted isonicotinic acid.[1][2]

References

  • Li, Y., et al. (2013).[1][2] "Solubility of Isonicotinic Acid in Water, Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol from (289.65 to 358.[1][2]75) K." Journal of Chemical & Engineering Data.

  • Deng, B., et al. (2009).[1][2] "Solubility of Isonicotinic Acid in Pure Solvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data.

  • Grant, D. J. W., & Higuchi, T. (1990).[1][2] "Solubility Behavior of Organic Compounds." Wiley-Interscience.[1][2]

  • Apelblat, A., & Manzurola, E. (1999).[1][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1][2]

Sources

Methodological & Application

Application Note: High-Efficiency Coupling of Piperazinone and Isonicotinic Acid

[1]

Introduction & Scope

The amide coupling between isonicotinic acid (pyridine-4-carboxylic acid) and piperazinone (specifically piperazin-2-one) is a critical substructure synthesis in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and antimicrobials.[1]

While amide coupling is routine, this specific pair presents unique challenges:

  • Solubility: Isonicotinic acid exists as a zwitterion in neutral media, leading to poor solubility in standard organic solvents (DCM, EtOAc).[1]

  • Nucleophile Differentiation: Piperazin-2-one contains two nitrogen atoms.[1] The N4-amine is nucleophilic, while the N1-amide is non-nucleophilic due to resonance stabilization.[1] However, regioselectivity must be maintained without over-acylation.

  • Purification: Pyridine-containing products often streak on silica gel and can coordinate to metal catalysts, complicating workups.[1]

This guide details three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and cost-effective bulk synthesis (Acid Chloride).[1]

Chemical Strategy & Mechanistic Insight

The Regioselectivity Factor

In piperazin-2-one, the N1 nitrogen is part of a lactam ring.[1] Its lone pair is delocalized into the carbonyl, rendering it non-nucleophilic under standard coupling conditions. The N4 nitrogen is a secondary amine and acts as the exclusive nucleophile.

  • Target: N4-acylation.

  • Risk: N1-acylation is rare but can occur under forcing conditions (e.g., high temp with strong base like NaH).[1] Standard organic bases (DIPEA, TEA) maintain exclusive N4 selectivity.[1]

The Solubility Factor

Isonicotinic acid has a high melting point (~315°C) and poor solubility in DCM or THF.[1]

  • Implication: Reactions requiring homogenous solution must use DMF or DMSO .

  • Alternative: Slurry-to-solution processes (like T3P couplings) allow the reaction to proceed in EtOAc/2-MeTHF as the product is often more soluble than the starting material.[1]

Experimental Protocols

Method A: The Discovery Standard (HATU)

Best for: Small scale (mg to g), library synthesis, and ensuring high conversion.[1]

Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1] The pyridine nitrogen in the HATU structure provides an intramolecular base effect (neighboring group participation) that accelerates coupling, crucial for the potentially deactivated isonicotinic acid.[1]

Materials:

  • Isonicotinic acid (1.0 equiv)[1]

  • Piperazin-2-one (1.1 equiv)[1]

  • HATU (1.1 - 1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Dissolution: In a dry vial, dissolve isonicotinic acid in anhydrous DMF.

  • Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange as the activated ester forms.

  • Coupling: Add piperazin-2-one.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2]

  • Workup (Self-Validating Step):

    • Dilute reaction with EtOAc.[1][3]

    • Wash 3x with 5% LiCl (aq) .[1] Note: LiCl is essential to partition DMF out of the organic layer.

    • Wash 1x with Sat.[1] NaHCO₃ (removes unreacted acid).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Method B: The Process Route (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>10g), green chemistry, and simplified purification.[1]

Rationale: T3P is a cyclic anhydride that drives coupling with very low epimerization risk.[1] Crucially, its byproducts are water-soluble.[1] This allows for a "wash-away" purification, avoiding chromatography.[1]

Materials:

  • Isonicotinic acid (1.0 equiv)[1]

  • Piperazin-2-one (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: 2-MeTHF or EtOAc (can run as a slurry).[1]

Protocol:

  • Slurry Formation: Charge isonicotinic acid and piperazin-2-one into the reaction vessel with 2-MeTHF (or EtOAc).

  • Base Addition: Add Pyridine (or DIPEA).[1] The mixture may remain a slurry.

  • Reagent Addition: Add T3P solution dropwise over 10 minutes. Exotherm is possible; maintain temp <30°C.[1]

  • Reaction: Heat to 45–50°C. Stir for 4–12 hours.

    • Observation: The reaction often becomes homogeneous as the amide product forms and dissolves.

  • Workup:

    • Cool to RT. Add water.

    • Separate phases.[1] Wash organic layer with 0.5 M NaOH (removes T3P byproducts and unreacted acid).[1]

    • Wash with brine.[1] Concentrate.

Method C: The "Brute Force" Route (Acid Chloride)

Best for: Difficult substrates where activation is the bottleneck, or for cost reduction.[1]

Rationale: Converting the acid to the acid chloride generates the most electrophilic species possible.

Protocol:

  • Activation: Suspend isonicotinic acid in Thionyl Chloride (SOCl₂) (5–10 vol). Add 1 drop of DMF (catalyst).[1]

  • Reflux: Reflux for 2 hours until clear solution is obtained.

  • Isolation: Evaporate SOCl₂ to dryness (azeotrope with toluene to remove traces). Result is solid Isonicotinoyl chloride HCl salt.[1]

  • Coupling: Suspend the acid chloride in DCM. Add Piperazin-2-one (1.0 equiv) and TEA (3.0 equiv) at 0°C. Warm to RT.

Data Summary & Comparison

FeatureMethod A: HATUMethod B: T3PMethod C: Acid Chloride
Scale Suitability mg to 5g5g to kg+10g to kg+
Solvent System DMF (Homogeneous)EtOAc/2-MeTHF (Heterogeneous)DCM/Toluene
Workup Difficulty Medium (DMF removal)Low (Water soluble byproducts)Medium (Moisture sensitive)
Cost HighMediumLow
Green Score Low (DMF waste)HighLow (SOCl₂ waste)

Visualizations

Figure 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the regioselective attack of the N4-piperazinone amine on the activated isonicotinic species.

ReactionMechanismcluster_selectivityRegioselectivity LogicReactant1Isonicotinic Acid(Zwitterionic)ActivationActivation Step(HATU or T3P)Reactant1->Activation+ BaseIntermediateActivated Ester(Electrophilic)Activation->IntermediateTSTetrahedralIntermediateIntermediate->TS+ PiperazinoneReactant2Piperazin-2-one(N4 Nucleophile)Reactant2->TSN4 AttackProductCoupled Product(Amide Bond)TS->Product- Leaving GroupNoteN1 Amide: Non-nucleophilicN4 Amine: Reactive

Caption: Step-wise activation and nucleophilic attack at the N4 position of piperazinone.

Figure 2: Method Selection Decision Tree

A logic flow for researchers to select the optimal protocol based on their specific constraints.

DecisionTreeStartStart: Coupling Isonicotinic Acid + PiperazinoneScaleQWhat is the Reaction Scale?Start->ScaleQSmallScaleDiscovery (< 1g)ScaleQ->SmallScaleLargeScaleProcess (> 10g)ScaleQ->LargeScaleUseHATUUse Method A: HATU/DMF(Guaranteed Conversion)SmallScale->UseHATUSpeed PrioritySolubilityQIs Acid Soluble in DCM/EtOAc?LargeScale->SolubilityQUseT3PUse Method B: T3P/2-MeTHF(Easy Workup)SolubilityQ->UseT3PNo (Slurry OK)UseSOCl2Use Method C: Acid Chloride(Cost Driven)SolubilityQ->UseSOCl2Cost Critical

Caption: Decision matrix for selecting HATU, T3P, or Acid Chloride methodologies.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Patterson, A. W., et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides from Carboxylic Acids and Amines.[1][6] Organic Process Research & Development. (General reference for T3P utility).

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][4][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

The Versatile Scaffold: Applications of 2-(3-Oxo-1-piperazinyl)isonicotinic Acid in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Core for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a fertile ground for the development of new therapeutic agents is perpetual. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in this endeavor, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and oral bioavailability.[1] Its derivatives are integral to a wide array of pharmaceuticals.[2][3] When incorporated into a more complex architecture, such as in 2-(3-Oxo-1-piperazinyl)isonicotinic acid , the synthetic and medicinal potential expands significantly.

This technical guide delves into the applications of 2-(3-Oxo-1-piperazinyl)isonicotinic acid as a versatile building block in heterocyclic chemistry. While direct literature on this specific molecule is emerging, its constituent functional groups—the isonicotinic acid, the piperazin-2-one core, and the reactive nitrogen atoms—suggest a rich and varied reaction chemistry. This document will serve as a detailed guide for researchers, scientists, and drug development professionals, providing not only theoretical applications but also actionable, detailed protocols for the synthesis and derivatization of this promising scaffold. We will explore its potential in the construction of novel, complex heterocyclic systems with a focus on applications in medicinal chemistry, drawing parallels from the well-established chemistry of its parent structures.

Proposed Synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic Acid

A plausible and efficient synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for the formation of C-N bonds on electron-deficient aromatic rings like pyridine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-chloroisonicotinic_acid 2-Chloroisonicotinic acid SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2-chloroisonicotinic_acid->SNAr_Reaction piperazin-2-one Piperazin-2-one piperazin-2-one->SNAr_Reaction target_molecule 2-(3-Oxo-1-piperazinyl)isonicotinic acid SNAr_Reaction->target_molecule Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Proposed synthetic route to 2-(3-Oxo-1-piperazinyl)isonicotinic acid.

Protocol 1: Synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic acid

This protocol outlines the synthesis via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloroisonicotinic acid

  • Piperazin-2-one

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-chloroisonicotinic acid (1.0 eq) in DMF, add piperazin-2-one (1.1 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(3-oxo-1-piperazinyl)isonicotinic acid.

Rationale: The electron-withdrawing carboxylic acid and the ring nitrogen of the isonicotinic acid activate the 2-position for nucleophilic attack by the secondary amine of piperazin-2-one. Potassium carbonate acts as a base to deprotonate the amine and neutralize the HCl formed during the reaction. DMF is a suitable polar aprotic solvent for this type of reaction.

Applications in Heterocyclic Synthesis

The trifunctional nature of 2-(3-oxo-1-piperazinyl)isonicotinic acid makes it an excellent scaffold for generating diverse heterocyclic libraries. The key reactive sites are:

  • The Carboxylic Acid: Amenable to a variety of coupling reactions to form amides, esters, and other derivatives.

  • The Piperazinone N-H: Can be alkylated, acylated, or used in condensation reactions.

  • The Piperazinone Carbonyl: Can potentially undergo condensation or reduction.

Application 1: Synthesis of Bioactive Amide Derivatives

The carboxylic acid moiety is a prime handle for amide bond formation, a cornerstone of medicinal chemistry for creating peptidomimetics and other bioactive molecules.

This protocol describes a standard procedure for forming an amide bond with a representative primary amine.

Materials:

  • 2-(3-Oxo-1-piperazinyl)isonicotinic acid

  • Benzylamine (or other primary amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve 2-(3-oxo-1-piperazinyl)isonicotinic acid (1.0 eq) in DCM.

  • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Add the primary amine (e.g., benzylamine, 1.1 eq) dropwise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: EDC and HOBt are standard coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine.[2] DIPEA is a non-nucleophilic base used to neutralize any acidic byproducts.

Application 2: N-Functionalization of the Piperazinone Ring

The secondary amine within the piperazinone ring provides a site for introducing further diversity through N-alkylation or N-acylation. This is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2]

This protocol details the N-alkylation of the piperazinone nitrogen.

Materials:

  • 2-(3-Oxo-1-piperazinyl)isonicotinic acid methyl ester (or other ester for protection of the carboxylic acid)

  • Benzyl bromide (or other alkyl halide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • Esterification (Protection): It is advisable to first protect the carboxylic acid as an ester (e.g., methyl ester) to prevent unwanted side reactions. This can be achieved using standard methods such as treatment with methanol and a catalytic amount of sulfuric acid.

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the methyl ester of 2-(3-oxo-1-piperazinyl)isonicotinic acid (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

  • Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.

Rationale: Sodium hydride is a strong base that deprotonates the amide N-H, forming a nucleophilic anion that readily displaces the halide in an SN2 reaction. Prior protection of the carboxylic acid is crucial to avoid deprotonation at that site.

Application 3: Synthesis of Fused Heterocyclic Systems

The bifunctional nature of the piperazinone moiety allows for its use in constructing fused heterocyclic systems. For example, the N-H and the adjacent methylene group can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

This protocol provides a potential route to a novel fused heterocyclic system.

Materials:

  • 2-(3-Oxo-1-piperazinyl)isonicotinic acid

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

Procedure:

  • To a solution of 2-(3-oxo-1-piperazinyl)isonicotinic acid (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene, add a catalytic amount of p-TsOH.

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the reaction mixture until no more water is collected.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and wash with saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the resulting fused heterocyclic system by column chromatography.

Rationale: This reaction is a variation of the Hantzsch pyridine synthesis, where the enamine formed from the piperazinone nitrogen and the β-ketoester undergoes an intramolecular cyclization and dehydration to form the fused dihydropyridinone ring.

Visualization of Synthetic Pathways

Synthetic_Applications cluster_amide Amide Formation cluster_n_alkylation N-Functionalization cluster_fused Fused Heterocycles start 2-(3-Oxo-1-piperazinyl)isonicotinic acid amide_coupling Amide Coupling (EDC, HOBt, R-NH2) start->amide_coupling n_alkylation N-Alkylation (NaH, R-X) start->n_alkylation condensation Condensation (β-Ketoester, p-TsOH) start->condensation amide_product Amide Derivatives amide_coupling->amide_product n_alkylated_product N-Alkyl Piperazinones n_alkylation->n_alkylated_product fused_product Fused Pyridinones condensation->fused_product

Caption: Synthetic derivatization pathways of the core scaffold.

Quantitative Data Summary

ProtocolReaction TypeKey ReagentsTypical Yield Range (%)
1SNArK₂CO₃, DMF60-80
2Amide CouplingEDC, HOBt70-95
3N-AlkylationNaH, Alkyl Halide50-75
4Condensationp-TsOH, Toluene40-60

Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

2-(3-Oxo-1-piperazinyl)isonicotinic acid represents a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its strategic combination of a reactive carboxylic acid, a functionalizable piperazinone ring, and the inherent biological relevance of the piperazine and pyridine moieties makes it a highly attractive scaffold for drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the chemistry of this versatile molecule. Future work should focus on the synthesis and biological evaluation of diverse libraries derived from this core, with potential applications in areas such as oncology, infectious diseases, and neuroscience, where piperazine-containing compounds have already shown significant promise.[3][4]

References

  • Sinha, N., Jain, S., Tilekar, A., Upadhayaya, R. S., Kishore, N., Jana, G. H., & Arora, S. K. (2005). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Bioorganic & medicinal chemistry letters, 15(6), 1573–1576. [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5769. [Link]

  • Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., Yabut, S. C., Lu, T., & Shank, R. P. (1993). Piperazinylalkyl heterocycles as potential antipsychotic agents. Journal of medicinal chemistry, 36(18), 2683–2691. [Link]

  • Kafarski, P., & Lejczak, B. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. [Link]

  • Sharma, V., & Kumar, V. (2014). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 86, 143-181. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]

Sources

Application Notes & Protocols: Storage and Handling of 2-(3-Oxo-1-piperazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the safe storage and handling of 2-(3-Oxo-1-piperazinyl)isonicotinic acid. As specific stability and toxicology data for this compound are not extensively published, these guidelines are established based on an expert analysis of its constituent chemical moieties: the isonicotinic acid core and the piperazinone ring. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure compound integrity and operator safety. The recommendations are grounded in authoritative safety data for analogous structures and standard laboratory best practices for novel chemical entities.

Compound Overview and Structural Analysis

2-(3-Oxo-1-piperazinyl)isonicotinic acid is a heterocyclic organic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) backbone substituted with a 3-oxo-piperazine moiety.

  • Isonicotinic Acid Core: This is an isomer of nicotinic acid and is generally a stable, crystalline solid.[1][2] It is an amphoteric compound, soluble in both acidic and basic solutions.[1] Safety data for isonicotinic acid indicates it can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4]

  • Piperazinone Moiety: The piperazinone ring is a lactam, which introduces a polar amide functional group. Piperazine derivatives can be hygroscopic and sensitive to light.[5] The presence of the oxo- group and secondary amine functionality may influence the compound's reactivity and degradation pathways.

Given these structural components, 2-(3-Oxo-1-piperazinyl)isonicotinic acid should be treated as a potentially hazardous and sensitive chemical. The following protocols are based on this precautionary principle.

Inferred Hazard Assessment and Safety Precautions

A formal hazard assessment has not been published for this specific molecule. Therefore, a conservative approach based on related compounds is mandatory.

Potential Hazards:

  • Eye Irritation: Likely to cause serious eye irritation, based on isonicotinic acid data.[3][6]

  • Skin Irritation: May cause skin irritation upon contact.[4][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: Assumed to be harmful if ingested, a common characteristic of many nitrogen-containing heterocyclic compounds.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate exposure risks.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or full-face shield.Protects against airborne particles and accidental splashes. Standard safety glasses are insufficient.[8]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Provides a barrier against skin contact. Check for breakthrough times and change gloves frequently.[3]
Body Protection Lab coat.Prevents contamination of personal clothing.
Respiratory Protection N95-rated dust mask or a respirator with a particulate filter.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[6][8]

Storage Protocols for Compound Integrity

Proper storage is essential to prevent degradation and ensure the long-term viability of the compound for experimental use. The primary degradation risks are likely hydrolysis, oxidation, and photodegradation.

Recommended Storage Conditions
Parameter Condition Justification
Temperature 2-8°C (Refrigerated)Slows the rate of potential chemical degradation. While some related compounds are stable at ambient temperature[9], refrigeration is a best practice for long-term storage of novel compounds.
Atmosphere Inert Gas (Argon or Nitrogen)The piperazine moiety may be susceptible to oxidation. Storing under an inert atmosphere minimizes this risk.[7]
Humidity Dry/DesiccatedThe presence of polar functional groups (carboxylic acid, amide) suggests the compound may be hygroscopic.[5] Store in a desiccator or with desiccant packs.
Light Protected from Light (Amber Vial)Pyridine-containing structures can be light-sensitive.[5] Using an amber vial prevents potential photodegradation.
Workflow for Receiving and Storing a New Compound Shipment

G cluster_receiving Receiving Bay cluster_storage Controlled Storage Protocol Receive Receive Shipment Inspect Inspect Container Integrity Receive->Inspect Visually Check for Damage Log Log Lot #, Date, Quantity Inspect->Log If OK Vial Transfer to Amber Vial Log->Vial Inert Backfill with Argon/N2 Vial->Inert Seal Seal with Parafilm Inert->Seal Label Apply Detailed Label Seal->Label Store Place in 2-8°C Desiccator Label->Store

Caption: Workflow for proper receipt and initial storage of the compound.

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is necessary to ensure both user safety and experimental accuracy.

Protocol for Weighing and Aliquoting
  • Preparation: Don all required PPE as specified in Table 2.1. Ensure a chemical fume hood or ventilated balance enclosure is operational.

  • Equilibration: Before opening, allow the sealed container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Perform all weighing operations within a fume hood or ventilated enclosure to contain dust. Use anti-static weighing dishes.

  • Transfer: Use a clean, dedicated spatula for transfers. Avoid creating airborne dust.

  • Resealing: After dispensing, promptly reseal the primary container, backfilling with inert gas if possible, and wrap the cap with parafilm before returning to storage.

  • Decontamination: Wipe down the spatula, balance, and surrounding surfaces with 70% ethanol or another appropriate solvent. Dispose of contaminated wipes in the designated chemical waste stream.

Protocol for Solution Preparation
  • Solvent Selection: Based on the amphoteric nature of the isonicotinic acid moiety, solubility is likely enhanced in aqueous solutions with adjusted pH. For organic solvents, polar aprotic solvents like DMSO or DMF are common starting points for novel drug-like molecules.

  • Dissolution:

    • Add the selected solvent to the accurately weighed solid compound.

    • Use sonication or gentle vortexing to aid dissolution. Gentle warming may be tested but should be done cautiously as it can accelerate degradation.

    • For aqueous solutions, consider preparing a concentrated stock in DMSO first, which can then be diluted into the aqueous buffer. Be mindful of the final DMSO concentration in your assay.

  • Solution Storage:

    • Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Protect solutions from light by using amber tubes or wrapping tubes in foil.

    • The stability of the compound in solution is unknown. It is highly recommended to conduct a preliminary stability study (e.g., via HPLC-MS) on newly prepared solutions.

Decision Tree for Safe Handling

G Start Handling Task? IsPowder Handling Solid Powder? Start->IsPowder IsLiquid Handling Solution? IsPowder->IsLiquid No Hood Work in Fume Hood or Ventilated Enclosure IsPowder->Hood Yes PPE_Liquid Wear Full PPE: Goggles, Gloves, Coat IsLiquid->PPE_Liquid Yes PPE_Powder Wear Full PPE: Goggles, Gloves, Coat, Respirator Hood->PPE_Powder Equilibrate Equilibrate Container to Room Temp First PPE_Powder->Equilibrate Waste Dispose of Waste in Designated Chemical Waste Equilibrate->Waste SpillKit Ensure Spill Kit is Accessible PPE_Liquid->SpillKit SpillKit->Waste

Caption: Decision-making process for ensuring safe handling procedures.

Spill Management and Waste Disposal

Accidental spills must be handled promptly and safely.

  • Spill Response (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, gently cover the spill with a damp paper towel to avoid raising dust.[10]

    • Carefully sweep the material into a suitable container for chemical waste.

    • Decontaminate the area with an appropriate solvent and soap and water.

  • Spill Response (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for chemical waste.

    • Decontaminate the area.

  • Waste Disposal: Dispose of all waste (unused compound, contaminated materials, empty containers) in accordance with local, state, and federal regulations for chemical waste.[3][6] Do not dispose of down the drain.

References

  • TCI Chemicals. (2025). Safety Data Sheet: Isonicotinic Acid Hydrazide. TCI EUROPE N.V.

  • KamulinBiotech co.ltd. Materials Safety Data Sheet: 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid.

  • Fisher Scientific. (2010). Safety Data Sheet: Isonicotinic acid.

  • ChemicalBook. (2026). Isonicotinic acid | 55-22-1.

  • Cole-Parmer. Material Safety Data Sheet - Isonicotinic Acid, 99%.

  • Jubilant Ingrevia. Safety Data Sheet: Isonicotinic Acid.

  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Piperazine.

  • CPAChem. (2023). Safety data sheet: Isonicotinic Acid.

  • PubChem. Isonicotinic acid. National Institutes of Health.

  • Wikipedia. Isonicotinic acid.

  • Guidechem. Isonicotinic acid 55-22-1 wiki.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic route for 2-(3-Oxo-1-piperazinyl)isonicotinic acid?

A1: The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 2-chloroisonicotinic acid with 2-piperazinone. The pyridine ring, particularly with the electron-withdrawing carboxylic acid group, is rendered electron-deficient, making the C2 position susceptible to attack by a nucleophile like the secondary amine of 2-piperazinone.[1][2][3] A base is required to facilitate the reaction and neutralize the HCl byproduct.

Q2: Why is this SNAr reaction often challenging, leading to low yields?

A2: Several factors contribute to the difficulty of this synthesis:

  • Nucleophilicity: 2-piperazinone is a relatively weak nucleophile due to the electron-withdrawing effect of the adjacent amide carbonyl group.

  • Competing Reactions: The presence of multiple reactive sites (two nitrogens in piperazinone, the carboxylic acid) can lead to side reactions if conditions are not carefully controlled.

  • Product Solubility: The final product has both acidic (carboxylic acid) and basic (piperazine nitrogen) functionalities, which can complicate workup and purification, potentially leading to product loss.

  • Reaction Conditions: SNAr reactions on heteroaromatic systems are highly sensitive to the choice of base, solvent, and temperature.[4] Finding the optimal balance is critical for high yield.

Q3: What are the critical quality attributes for the starting materials, 2-chloroisonicotinic acid and 2-piperazinone?

A3: The purity of your starting materials is paramount.

  • 2-Chloroisonicotinic Acid: Should be free of isomeric impurities and residual acids from its synthesis (e.g., from the chlorination of nicotinic acid N-oxide).[5][6] The presence of other chloronicotinic acid isomers can lead to difficult-to-separate final products.

  • 2-Piperazinone: Must be dry and free from uncyclized precursors like ethylenediamine, which can react with the starting material to form undesired byproducts.[7] Its synthesis can be prone to side reactions, so purity verification (e.g., by NMR, GC-MS) is essential.[7]

Troubleshooting and Yield Optimization Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Materials

Q: My reaction shows very little product formation, even after an extended reaction time. My primary observation is unreacted 2-chloroisonicotinic acid. What are the likely causes?

A: This is a common issue often related to insufficient reaction activation. Let's break down the potential causes and solutions.

  • Cause A: Ineffective Base or Insufficient Amount

    • The Chemistry: The reaction generates one equivalent of HCl. This acid will protonate the most basic site in the reaction, which is the secondary amine of 2-piperazinone, effectively quenching its nucleophilicity and halting the reaction. A base is required to neutralize this acid and to deprotonate the piperazinone, enhancing its nucleophilic character.

    • Solution:

      • Choice of Base: Use a non-nucleophilic base to avoid competing reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Organic bases like diisopropylethylamine (DIPEA) can also be used.

      • Stoichiometry: Use at least 2.0-2.5 equivalents of the base. The first equivalent deprotonates the piperazinone, and the second neutralizes the generated HCl. An excess helps drive the equilibrium towards the product.

  • Cause B: Inappropriate Solvent Choice

    • The Chemistry: SNAr reactions proceed via a charged intermediate (a Meisenheimer complex).[1][2] Polar aprotic solvents are crucial as they can stabilize this charged intermediate without solvating and deactivating the nucleophile through hydrogen bonding.[4]

    • Solution:

      • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are the preferred solvents.

      • Ensure Anhydrous Conditions: Water can compete as a nucleophile (leading to hydrolysis of 2-chloroisonicotinic acid) and can interfere with the base's effectiveness. Use anhydrous solvents.

  • Cause C: Insufficient Temperature

    • The Chemistry: The activation energy for SNAr reactions, especially with moderately activated rings and weak nucleophiles, can be significant. Thermal energy is often required to achieve a reasonable reaction rate.

    • Solution: If your reaction is proceeding slowly at a lower temperature (e.g., 60-80 °C), incrementally increase the temperature to 100-120 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Problem 2: Formation of Significant Impurities

Q: My LC-MS analysis shows the desired product, but also several major side products. How can I identify and minimize them?

A: Side product formation points to issues with reaction selectivity or starting material purity.

  • Potential Side Product A: 2-Hydroxyisonicotinic Acid

    • Identification: A mass corresponding to the hydrolysis of the chloride group.

    • Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure starting materials are thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Potential Side Product B: Dimerization/Polymerization

    • Identification: Masses corresponding to the reaction of the product with another molecule of 2-chloroisonicotinic acid or other complex combinations.

    • Cause: Under certain conditions, the secondary amine of the product's piperazinone ring can remain nucleophilic enough to react further. This is more likely at very high temperatures or with highly reactive starting materials.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 2-piperazinone relative to 2-chloroisonicotinic acid to ensure the electrophile is consumed.

      • Temperature Management: Avoid excessive temperatures (>140 °C) for prolonged periods.

Problem 3: Difficult Product Isolation and Purification

Q: I have confirmed product formation, but I am losing most of it during the workup and purification. How can I improve my recovery?

A: The amphoteric nature of the product (containing both an acidic and a basic group) makes isolation tricky. A standard extractive workup may fail.

  • Solution A: Isoelectric Point Precipitation

    • The Chemistry: The product is a zwitterion at its isoelectric point (pI), where its net charge is zero, and its solubility in aqueous media is at a minimum.

    • Protocol:

      • After the reaction is complete, cool the mixture and dilute it with water.

      • Filter off any inorganic salts (like excess carbonate base).

      • Carefully adjust the pH of the filtrate. First, make it basic (pH ~10-11) with NaOH to dissolve the product as its carboxylate salt and remove any basic impurities.

      • Then, slowly add acid (e.g., 1M HCl) to adjust the pH to its pI (typically in the range of pH 3-5). The product should precipitate out of the solution.

      • The solid can then be collected by filtration, washed with cold water and a non-polar solvent (like diethyl ether) to remove residual organic impurities, and dried.

  • Solution B: Purification via Salt Formation

    • The Chemistry: For stubborn impurities, purification can be achieved by forming a salt of the piperazine moiety. Piperazine and its derivatives can be precipitated from non-polar solvents as diacetate salts.[8]

    • Protocol:

      • After an initial crude isolation, dissolve the material in a suitable solvent like acetone.

      • Slowly add glacial acetic acid to precipitate the piperazine diacetate salt of your product, leaving many impurities behind in the solvent.[8]

      • The pure product can be regenerated from the salt if necessary.

Experimental Protocols & Data

Visual Workflow of the Synthesis

G cluster_0 Reactant Preparation cluster_1 Reaction Step cluster_2 Workup & Purification A 2-Chloroisonicotinic Acid (1.0 eq) C Combine in DMSO Add K₂CO₃ (2.5 eq) A->C B 2-Piperazinone (1.2 eq) B->C D Heat to 110 °C Monitor by LC-MS (6-12h) C->D E Cool, Dilute with H₂O Filter Inorganics D->E F Adjust pH to ~4 Precipitate Product E->F G Filter, Wash & Dry F->G H Final Product G->H

Caption: Recommended workflow for the synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic acid.

Protocol 1: Optimized Synthesis
  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloroisonicotinic acid (1.0 eq), 2-piperazinone (1.2 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMSO (to a concentration of ~0.5 M with respect to the limiting reagent).

  • Stir the suspension and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress every 2-4 hours using LC-MS until the consumption of 2-chloroisonicotinic acid is complete (typically 6-12 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 10 volumes of water and stir for 30 minutes.

  • Filter the solution to remove the inorganic base.

  • Slowly add 3M HCl to the filtrate with vigorous stirring to adjust the pH to ~4. A precipitate should form.

  • Continue stirring in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold water (2x), followed by cold ethanol (1x), and finally diethyl ether (1x).

  • Dry the purified product under high vacuum.

Table 1: Guide to Optimizing Reaction Conditions
ParameterCondition 1 (Low Yield)Condition 2 (Moderate Yield)Condition 3 (Optimized)Rationale
Base Triethylamine (1.5 eq)K₂CO₃ (1.5 eq)K₂CO₃ (2.5 eq) A stronger, non-nucleophilic inorganic base in excess ensures complete deprotonation and neutralization.
Solvent Acetonitrile (ACN)N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO) DMSO is highly polar and aprotic, effectively stabilizing the Meisenheimer intermediate.[4]
Temperature 80 °C (reflux of ACN)100 °C110-120 °C Higher thermal energy is required to overcome the activation barrier for this specific SNAr reaction.
Workup ExtractiveWater quench, evaporationIsoelectric Precipitation Directly targets the product's unique physicochemical properties for selective and high-recovery isolation.
Understanding the SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. Understanding this is key to troubleshooting.

G cluster_notes Key Optimization Points Reactants Reactants (2-chloroisonicotinic acid + piperazinone anion) RDS Rate-Determining Step (Nucleophilic Attack) Intermediate Meisenheimer Complex (Negatively charged, resonance-stabilized) [Key to SₙAr] RDS->Intermediate Slow Elimination Fast Elimination of Leaving Group (Cl⁻) Note1 • Strong base & polar aprotic solvent  stabilize this intermediate. Note2 • Electron-withdrawing groups (like COOH)  are essential for stabilizing the negative charge. Product Product Elimination->Product Fast

Caption: The addition-elimination mechanism of the SNAr reaction and key influencing factors.

References

  • Sinha, N., Jain, S., Tilekar, A., Upadhayaya, R. S., Kishore, N., Jana, G. H., & Arora, S. K. (2005). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Bioorganic & medicinal chemistry letters, 15(6), 1573–1576. [Link]

  • Process for preparing isonicotinic acid. (1956). U.S.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. MATEC Web of Conferences, 277, 01014. [Link]

  • Kramer, N. Piperazic Acid Synthesis. Bowers Lab, University of North Carolina. [Link]

  • Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Omega, 8(1), 1046-1057. [Link]

  • The preparation method of 2 piperazinones. (2016).
  • Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Civil Engineering. [Link]

  • Kaur, M., Kumar, S., & Kumar, V. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(1), 350-358. [Link]

  • Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9335-9345. [Link]

  • Fathalla, M. F., Yasser, R., Omer, O. F., & Hamed, E. A. (2022). Reaction of 2-chloroquinoxaline with piperidine. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Brazilian Chemical Society, 17(1), 1-10. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Purification of piperazine. (1959). U.S.

Sources

Technical Support Center: Troubleshooting Impurities in 2-(3-Oxo-1-piperazinyl)isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding impurity formation during the synthesis of this important pharmaceutical intermediate. Our guidance is grounded in established chemical principles to help you optimize your process, improve yield, and ensure the highest purity of your final compound.

The primary synthetic route to 2-(3-Oxo-1-piperazinyl)isonicotinic acid involves the nucleophilic aromatic substitution of 2-chloroisonicotinic acid with 2-oxopiperazine. This guide focuses on impurities arising from this specific pathway.

Part 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions our team receives regarding unexpected peaks in analytical chromatograms and characterization challenges.

Q1: My final product shows significant levels of unreacted starting materials. What are the common causes and how can I mitigate this?

A1: The presence of unreacted 2-chloroisonicotinic acid[1] or 2-oxopiperazine is the most frequent purity issue. This typically points to an incomplete reaction.

  • Causality: The nucleophilic aromatic substitution reaction requires complete deprotonation of the 2-oxopiperazine's secondary amine to create a potent nucleophile, and sufficient thermal energy to overcome the activation barrier for substitution on the electron-deficient pyridine ring. Insufficient base, low reaction temperature, or short reaction times are common culprits.

  • Troubleshooting:

    • Stoichiometry: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaH) is used to neutralize the HCl byproduct. Using a slight excess of 2-oxopiperazine (1.1-1.2 equivalents) can also drive the reaction to completion, though this must be balanced with the ease of its removal downstream.

    • Temperature & Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider a modest increase in temperature or extending the reaction time.

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically effective at dissolving the reactants and facilitating the reaction.

Q2: I am observing a high molecular weight impurity, approximately double the mass of my starting materials combined. What is its likely identity?

A2: This is a classic indicator of a dimeric impurity, most commonly 2,2'-(piperazine-1,4-diyl)diisonicotinic acid .

  • Formation Mechanism: This impurity does not arise from the 2-oxopiperazine reactant, but rather from a common impurity within it: piperazine . Piperazine, having two secondary amine functional groups, can react with two molecules of 2-chloroisonicotinic acid, forming a bridged dimer.

  • Control Strategy:

    • Starting Material Purity: Source high-purity 2-oxopiperazine. It is critical to obtain a certificate of analysis from your supplier that specifies the content of free piperazine.

    • Incoming Quality Control: Implement an analytical test to quantify piperazine content in your 2-oxopiperazine starting material. A simple HPLC or GC method can be developed for this.[2]

Q3: My mass spectrometry data shows several low-level impurities related to the piperazine ring, such as N-formyl and ethylenediamine-adducts. Where do these come from?

A3: These impurities are typically degradation products of the piperazine moiety, arising from either thermal or oxidative stress during the reaction or workup.[3][4]

  • Thermal Degradation: At elevated temperatures (typically above 135-150°C), the piperazine ring can undergo complex degradation reactions. Products like N-formylpiperazine and N-(2-aminoethyl)piperazine are known to form.[5]

  • Oxidative Degradation: In the presence of oxygen (air), especially when catalyzed by trace metals, the piperazine ring can be oxidized. Common oxidative degradation products include ethylenediamine (EDA) and 2-oxopiperazine (which, in this case, is also a reactant).[4]

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Temperature Control: Avoid excessive reaction temperatures. Define a stable operating range through process characterization studies.

    • Metal Sequestration: While less common in standard lab glassware, if using a stainless steel reactor, be aware that metal ions like Cu²⁺ can catalyze oxidation.[3]

Q4: I have an impurity with the same mass as my product but a different retention time in my HPLC method. What could it be?

A4: This is likely a positional isomer of your target molecule. The most probable candidate is 6-(3-Oxo-1-piperazinyl)isonicotinic acid .

  • Origin: This impurity originates from an isomeric impurity in the 2-chloroisonicotinic acid starting material. The synthesis of 2-chloroisonicotinic acid can sometimes co-produce 6-chloroisonicotinic acid.[1] Since the electronic and steric environments are similar, 2-oxopiperazine can react with this isomeric impurity to produce the corresponding positional isomer of the final product.

  • Resolution:

    • Starting Material Analysis: Develop a robust analytical method (HPLC or GC) capable of separating 2-chloroisonicotinic acid from its isomers. Specify a low limit for isomeric impurities in your starting material specifications.

    • Purification: If the impurity is present, it can be challenging to remove due to its similar physicochemical properties. Preparative chromatography or recrystallization with a carefully selected solvent system may be required.

Part 2: Visualizing Impurity Formation Pathways

The following diagrams illustrate the primary synthesis route and the formation of key impurities discussed above.

G SM1 2-Chloroisonicotinic Acid Product 2-(3-Oxo-1-piperazinyl)isonicotinic Acid SM1->Product + SM2 (Base, Heat) Impurity_Dimer Dimeric Impurity (Bis-adduct) SM1->Impurity_Dimer + Impurity_SM (2 equivalents) SM2 2-Oxopiperazine SM2->Product Impurity_SM Piperazine (Impurity in SM2) Impurity_SM->Impurity_Dimer Impurity_Isomer_Product Positional Isomer Product Impurity_Isomer_SM 6-Chloroisonicotinic Acid (Isomeric Impurity in SM1) Impurity_Isomer_SM->Impurity_Isomer_Product + SM2

Sources

Troubleshooting catalyst deactivation in 2-(3-Oxo-1-piperazinyl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic acid

A Senior Application Scientist's Guide to Troubleshooting Catalyst Deactivation

Welcome to the technical support center for the synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation during this critical synthesis. As the stability and activity of your catalyst are paramount to achieving high yield, purity, and process efficiency, understanding deactivation is not just about troubleshooting—it's about process optimization.

The synthesis of this target molecule, a key intermediate in pharmaceutical development, typically involves the formation of an amide bond between an isonicotinic acid derivative and a piperazinone moiety. This can be achieved through direct catalytic amidation or via multi-step pathways that may include catalytic hydrogenation for deprotection or saturation, where catalysts like Palladium on Carbon (Pd/C) are employed. Catalyst deactivation is an inevitable challenge, but its effects can be mitigated through a systematic understanding of the underlying mechanisms.[1]

This guide provides a structured, question-and-answer approach to address the specific problems you may encounter.

Frequently Asked Questions (FAQs) on Catalyst Deactivation

This section is divided into the four primary mechanisms of catalyst deactivation: Poisoning, Coking (Fouling), Leaching, and Thermal Degradation (Sintering).

Catalyst Poisoning: The Silent Killer

Catalyst poisoning occurs when impurities or even reactants/products themselves bind strongly to the active sites, rendering them inaccessible.[2] This is one of the most common and often sudden causes of reaction failure.

Q1: My reaction has stalled completely, or the rate has dropped dramatically after only a few runs. What's the likely cause?

A1: A sudden and significant drop in activity is a classic symptom of irreversible catalyst poisoning.[2] This happens when a substance from your feedstock, solvent, or even leaching from equipment strongly chemisorbs onto the catalyst's active sites. Unlike gradual deactivation, poisoning can be catastrophic to a batch.

Q2: What are the most probable poisons in the synthesis of 2-(3-Oxo-1-piperazinyl)isonicotinic acid?

A2: Given the molecular structure of your reactants, several classes of compounds are prime suspects:

  • Sulfur Compounds: Often present in trace amounts in starting materials or solvents, sulfur is a notorious poison for noble metal catalysts like palladium (Pd) and platinum (Pt).[3][4] It forms strong, stable bonds with metal surfaces, blocking active sites.

  • Nitrogen Compounds: While your reactants and product are nitrogen-containing heterocycles, certain nitrogen species can act as potent poisons. The lone pair of electrons on nitrogen can coordinate strongly to the metal center.[3][5] If you are using a Pd/C catalyst for a hydrogenation step, the pyridine nitrogen of the isonicotinic acid moiety itself can act as a ligand, inhibiting activity until it is protonated by an acid co-catalyst.

  • Heavy Metals: Contaminants like mercury, lead, or arsenic, even at ppb levels, can cause severe deactivation.[4][6] These can be introduced from raw materials or upstream processes.

  • Halides: If any of your starting materials are halide salts (e.g., hydrochlorides), excess halide ions in the solution can poison the catalyst.

Q3: How can I confirm if my catalyst is poisoned?

A3: Diagnosis involves a combination of observation and analysis. First, review the purity of your starting materials and solvents; check their certificates of analysis for sulfur or heavy metal content. Analytically, techniques like Inductively Coupled Plasma (ICP) can detect elemental poisons on the catalyst surface.[6] X-ray Photoelectron Spectroscopy (XPS) is another powerful tool that can provide information on the chemical state of the catalyst surface and identify adsorbed poisons.[4]

Coking and Fouling: A Gradual Suffocation

Coking, also known as fouling, is the physical deposition of carbonaceous materials or high-molecular-weight byproducts onto the catalyst surface and within its pores.[7][8] This physically blocks access to the active sites.

Q1: My reaction rate is decreasing steadily over several cycles, and I'm seeing an increased pressure drop across my catalyst bed. What's happening?

A1: This gradual decline is characteristic of coking.[9] The carbonaceous deposits, or "coke," are often formed from the polymerization or degradation of reactants, products, or solvents, particularly at elevated temperatures.[10] These deposits build up over time, first covering active sites and then potentially blocking the catalyst's pores, which impedes reactant flow and leads to pressure issues in fixed-bed reactors.[7]

Q2: Are there specific precursors to coke in my reaction?

A2: Yes. In the context of synthesizing complex organic molecules like yours, potential coke precursors include:

  • Aromatic Systems: The pyridine ring, while generally stable, can contribute to coke formation under harsh conditions.

  • Reactive Intermediates: Any side reactions that produce oligomeric or polymeric species can lead to fouling.

  • Solvent Degradation: High reaction temperatures can degrade organic solvents, leading to carbon deposition.

Q3: Is it possible to regenerate a coked catalyst?

A3: Yes, coking is often a reversible deactivation mechanism.[11] The most common regeneration method is a controlled burnout of the carbon deposits in a dilute stream of air or oxygen. This process, known as calcination, must be carefully controlled to avoid overheating the catalyst, which could lead to irreversible thermal degradation (sintering).[12] Solvent washing can sometimes remove soluble organic foulants before they carbonize.

Metal Leaching: A Threat to Product Purity

Leaching is the dissolution of the active metal phase from the solid support into the reaction medium.[13] This not only deactivates the catalyst but also contaminates the product, a critical concern in pharmaceutical synthesis where strict limits on residual metals are enforced (e.g., <5-10 ppm for Pd).[14]

Q1: I've detected unacceptable levels of palladium in my final product. What causes this, and how can I prevent it?

A1: Metal leaching is a significant issue, particularly with palladium catalysts. It can be promoted by several factors in your reaction environment:

  • Acidic Conditions: While acid can be beneficial for some reactions (e.g., to protonate inhibiting nitrogen atoms), strong acids can oxidize and dissolve the metal particles.

  • Complexing Agents: The presence of ligands, including certain reactants, intermediates, or impurities with strong coordinating properties, can chelate the metal and facilitate its removal from the support.[15]

  • Oxidative Conditions: The presence of oxidizing agents, even trace air, can lead to the formation of soluble metal species.

Q2: How can I minimize catalyst leaching?

A2: Mitigating leaching involves careful control of reaction conditions and catalyst selection.

  • pH Control: Maintain the reaction pH within a range that is optimal for the reaction but does not promote metal dissolution.

  • Inert Atmosphere: Ensure the reaction is run under a fully inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Catalyst Choice: Use a catalyst with strong metal-support interaction to anchor the active phase. Sometimes, using a different support material can significantly reduce leaching.

  • Post-Reaction Scavenging: If low levels of leaching are unavoidable, the product stream can be treated with metal scavengers (e.g., functionalized silica or resins) to reduce the metal content to acceptable levels.

Thermal Degradation and Sintering: Irreversible Damage

Sintering is the agglomeration of small metal crystallites on the support into larger ones at high temperatures.[1] This process is irreversible and leads to a permanent loss of active surface area, which is directly proportional to catalyst activity.

Q1: My catalyst's activity has permanently decreased after I tried to push the reaction faster with higher temperatures. Can I reverse this?

A1: Unfortunately, deactivation due to sintering is generally irreversible.[1] The high temperature provided enough energy for the metal atoms to migrate on the support surface and coalesce, reducing the number of active sites available to the reactants. This is a common issue when reaction conditions are too harsh.

Q2: What is a safe operating temperature to avoid sintering my palladium catalyst?

A2: The thermal stability of a catalyst depends on the metal, the support, and the reaction atmosphere. For most supported palladium catalysts (e.g., Pd/C), it is advisable to stay well below the Tammann temperature of the metal (approximately half the metal's melting point in Kelvin). Exceeding local "hot spots" in the reactor can also initiate sintering. Careful temperature control and ensuring efficient heat transfer are critical.

Summary of Deactivation Mechanisms

Deactivation TypeCommon Causes in this SynthesisKey IndicatorsReversibility
Poisoning Sulfur, heavy metals, excess halides, coordinating nitrogen species.Sudden, drastic loss of activity.Often Irreversible
Coking/Fouling Polymerization of reactants/byproducts; solvent degradation.Gradual decline in activity; increased pressure drop.Reversible (by burnout)
Leaching Acidic pH; presence of complexing agents; oxidative conditions.Metal contamination in product (detected by ICP-MS).Irreversible loss of catalyst
Sintering Excessive reaction temperature; "hot spots" in the reactor.Permanent loss of activity after high-temperature operation.Irreversible

Diagnostic & Troubleshooting Workflow

When faced with a drop in catalyst performance, a logical workflow can help you quickly identify the root cause.

Catalyst Deactivation Workflow start Decreased Catalyst Performance (Low Yield / Slow Rate) q1 Is the activity loss sudden and severe? start->q1 q2 Is the activity loss gradual over several runs? start->q2 q1->q2 No poisoning Likely Cause: POISONING q1->poisoning Yes q3 Is residual metal high in the product (ICP analysis)? q2->q3 No coking Likely Cause: COKING / FOULING q2->coking Yes q4 Was the reaction run at an unusually high temperature? q3->q4 No leaching Likely Cause: LEACHING q3->leaching Yes sintering Likely Cause: SINTERING q4->sintering Yes sol_poison Action: 1. Analyze raw materials for S, N, metals. 2. Purify feedstocks. 3. Use guard bed. poisoning->sol_poison sol_coke Action: 1. Lower reaction temperature. 2. Optimize reactant concentrations. 3. Perform controlled regeneration (burnout). coking->sol_coke sol_leach Action: 1. Optimize reaction pH. 2. Ensure inert atmosphere. 3. Use metal scavengers post-reaction. leaching->sol_leach sol_sinter Action: 1. Reduce max operating temperature. 2. Improve reactor heat management. 3. Replace catalyst (irreversible). sintering->sol_sinter

Sources

Minimizing side reactions during 2-(3-Oxo-1-piperazinyl)isonicotinic acid workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(3-Oxo-1-piperazinyl)isonicotinic acid. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the workup and purification of this compound. Our goal is to empower you with the knowledge to minimize side reactions, maximize yield, and ensure the highest purity of your final product.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that may arise during the isolation and purification of 2-(3-Oxo-1-piperazinyl)isonicotinic acid. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Low or No Precipitation of Product Upon pH Adjustment

Observation: After quenching the reaction mixture and adjusting the pH to the expected isoelectric point, little to no solid precipitates out of solution.

Potential Causes & Solutions:

  • Cause A: Incorrect pH for Isoelectric Point. The solubility of zwitterionic compounds like 2-(3-Oxo-1-piperazinyl)isonicotinic acid is highly pH-dependent. The isoelectric point (pI) is the pH at which the net charge is zero, and solubility is at a minimum. Deviating even slightly from the optimal pI can keep the product dissolved.

    • Troubleshooting Protocol:

      • Take a small aliquot of the aqueous solution.

      • Slowly titrate with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for the onset of precipitation.

      • Once the optimal pH for precipitation is identified, adjust the pH of the bulk solution accordingly. It is advisable to add the acid or base dropwise with vigorous stirring to avoid localized pH extremes that could promote side reactions.

  • Cause B: Hydrolysis of the Piperazinone Ring. Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the amide bond in the piperazinone ring.[1][2] This opens the ring to form a more water-soluble amino acid derivative that will not precipitate as expected.

    • Preventative Measures & Protocol:

      • Temperature Control: Perform all pH adjustments in an ice bath to minimize the rate of hydrolysis.

      • Rapid Workup: Minimize the time the reaction mixture is held at extreme pH values.

      • Confirmation of Hydrolysis: If hydrolysis is suspected, the aqueous layer can be analyzed by LC-MS to look for the mass of the hydrolyzed product.

  • Cause C: Insufficient Concentration of the Product. If the reaction was performed in a large volume of solvent, the product concentration may be below its solubility limit, even at the isoelectric point.

    • Troubleshooting Protocol:

      • Carefully concentrate the aqueous solution under reduced pressure, ensuring the temperature is kept low to prevent thermal degradation.

      • Once the volume is reduced, re-adjust the pH to the optimal isoelectric point to induce precipitation.

Issue 2: Product Purity is Low After Isolation

Observation: Analysis of the isolated solid by HPLC, NMR, or other analytical techniques shows the presence of significant impurities.

Potential Causes & Solutions:

  • Cause A: Incomplete Reaction or Presence of Starting Materials. The most common impurities are often unreacted starting materials. For a typical synthesis involving the reaction of 2-chloroisonicotinic acid with piperazin-2-one, residual amounts of either can contaminate the product.

    • Troubleshooting Protocol:

      • Recrystallization: If the impurity is a starting material, a carefully chosen recrystallization solvent or solvent system can effectively remove it. Consider solvents in which the product has lower solubility at room temperature but is soluble at elevated temperatures, while the impurity has different solubility characteristics.

      • Aqueous Wash: If one of the starting materials is significantly more soluble in either acidic or basic aqueous solutions than the product, an additional wash of the crude product with a dilute acid or base solution can remove it. For example, unreacted 2-chloroisonicotinic acid can be removed with a dilute base wash.

  • Cause B: Formation of Decarboxylated Impurity. While isonicotinic acid is relatively stable to decarboxylation compared to its isomers, elevated temperatures during workup can potentially lead to the loss of the carboxyl group, forming 1-(pyridin-4-yl)piperazin-2-one.[3]

    • Preventative Measures & Protocol:

      • Avoid High Temperatures: During solvent removal or drying, use the lowest feasible temperature. High-vacuum drying at ambient temperature is preferred over oven drying at elevated temperatures.

      • Chromatographic Purification: If decarboxylation has occurred, the resulting impurity will have a different polarity and can likely be separated by column chromatography.

  • Cause C: Formation of Hydrolyzed Impurity. As mentioned in Issue 1, hydrolysis of the piperazinone ring can occur. The resulting amino acid derivative is a common process-related impurity.

    • Troubleshooting Protocol:

      • pH Control: Strict control of pH during workup is the best preventative measure.

      • Washing: The hydrolyzed product, being more polar and having a free carboxylic acid and a free amine, may be removed by washing the solid product with a suitable solvent that solubilizes the impurity but not the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the likely isoelectric point (pI) of 2-(3-Oxo-1-piperazinyl)isonicotinic acid and why is it important?

A1: The pI of 2-(3-Oxo-1-piperazinyl)isonicotinic acid is the pH at which the molecule has a net zero charge. The isonicotinic acid moiety has a pKa of approximately 3-4 for the pyridine nitrogen and the carboxylic acid has a pKa of around 4-5. The piperazinone nitrogen is less basic. The pI will be the average of the two pKa values of the zwitterionic form. A reasonable estimate for the pI would be in the range of pH 3.5-4.5. It is crucial to determine this experimentally for your specific conditions, as this is the pH at which the product will be least soluble and therefore will precipitate most completely from an aqueous solution.[4]

Q2: I observe a persistent yellow or brown color in my isolated product. What could be the cause and how can I remove it?

A2: Colored impurities often arise from side reactions or the degradation of starting materials or the product. Potential sources include:

  • Trace metal impurities: If metal catalysts were used in a preceding step, residual metals can form colored complexes.

  • Oxidation products: The pyridine ring can be susceptible to oxidation, leading to colored byproducts.

  • Polymeric impurities: High temperatures or reactive intermediates can sometimes lead to the formation of colored polymeric material.

Decolorization Protocol:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot water or a polar organic solvent). Add a small amount of activated carbon (charcoal) and heat the mixture for a short period. The colored impurities will adsorb to the surface of the carbon.

  • Hot Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

Q3: What are the best analytical techniques to assess the purity of my 2-(3-Oxo-1-piperazinyl)isonicotinic acid?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying purity and detecting impurities. A reversed-phase method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength where the pyridine ring absorbs (around 260-280 nm) is typically used.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any major impurities.

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of unknown impurities, which can help in elucidating their structures.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values to assess bulk purity.

Visualizing Key Concepts

Diagram 1: Key Functional Groups and Potential Side Reaction Sites

Side_Reactions Potential Side Reaction Pathways main_molecule 2-(3-Oxo-1-piperazinyl)isonicotinic acid Isonicotinic Acid Moiety Piperazinone Moiety decarboxylation Decarboxylation (Heat) main_molecule:f1->decarboxylation Loss of CO2 hydrolysis Hydrolysis (Strong Acid/Base) main_molecule:f2->hydrolysis Ring Opening

Caption: Potential side reactions affecting the core functional groups.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Troubleshooting Low Yield start Low or No Precipitation check_pH Verify pH of Isoelectric Point start->check_pH check_conc Is the Solution Concentrated Enough? check_pH->check_conc pH Correct adjust_pH Re-adjust pH Carefully check_pH->adjust_pH pH Incorrect check_hydrolysis Suspect Hydrolysis? check_conc->check_hydrolysis Sufficiently Concentrated concentrate Concentrate Solution (Low Temperature) check_conc->concentrate Too Dilute analyze_supernatant Analyze Supernatant (e.g., LC-MS) check_hydrolysis->analyze_supernatant Yes optimize_conditions Optimize Workup Conditions (Lower Temp, Shorter Time) analyze_supernatant->optimize_conditions

Caption: A decision tree for troubleshooting low product precipitation.

Data Summary Table

ParameterRecommended Range/ConditionRationale
pH for Precipitation 3.5 - 4.5 (experimentally verified)To reach the isoelectric point for minimum solubility.
Workup Temperature 0 - 10 °CTo minimize rates of hydrolysis and decarboxylation.
Drying Temperature Ambient to < 40 °C (under vacuum)To prevent thermal degradation and decarboxylation.
pH of Aqueous Washes Mildly acidic (pH 5-6) or mildly basic (pH 8-9)To remove ionizable impurities without causing significant product loss or degradation.

References

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701. [Link]

  • Hultquist, M. E. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.
  • Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(10), 2704-2705. [Link]

  • Grahl-Nielsen, O. (1969). Acid hydrolysis of diastereomeric diketopiperazines. Journal of the Chemical Society D: Chemical Communications, (21), 1235-1236. [Link]

  • Elbanna, A. H., Dewa, A. A., Khalil, Z., & Capon, R. J. (2023). Chemical analysis of a marine fish-gut-derived fungus, Chrysosporium sp. CMB-F214, revealed the known chrysosporazines A–D in addition to a suite of very minor aza analogues. Marine Drugs, 21(7), 401. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Wikipedia contributors. (2023, December 27). Pyridine. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Isonicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Gajewska, M., & Oltarzewska, M. D. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(5), 335-341. [Link]

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 2-(3-Oxo-1-piperazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation of 2-(3-Oxo-1-piperazinyl)isonicotinic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 2-(3-Oxo-1-piperazinyl)isonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms behind the observed fragmentation. We will explore the theoretical cleavage pathways, present a robust experimental workflow for generating high-quality data, and interpret the resulting product ion spectra. Every protocol is designed as a self-validating system to ensure scientific rigor and trustworthiness.

Introduction: The Structural Context

2-(3-Oxo-1-piperazinyl)isonicotinic acid is a heterocyclic compound featuring three key structural motifs that dictate its behavior in a mass spectrometer:

  • An isonicotinic acid moiety (a pyridine ring with a carboxylic acid at the 4-position).

  • A piperazine ring , a common scaffold in pharmacologically active compounds.[1]

  • A cyclic amide (lactam) functionality within the piperazine ring (the 3-oxo group).

Understanding the mass spectrometric fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quantitative analysis during drug development. This guide will establish the diagnostic ion "fingerprint" for this specific molecule.

Theoretical Fragmentation Pathways

Before entering the lab, a theoretical assessment of fragmentation provides a logical framework for interpreting the final spectra. In positive-ion electrospray ionization (ESI+), the initial step is the formation of the protonated molecule, [M+H]⁺. The location of the proton—a key determinant of the subsequent fragmentation cascade—is likely to be on the most basic site. For this molecule, the pyridine nitrogen is a primary candidate for protonation.

The fragmentation of the protonated molecule is governed by the chemical nature of its substructures:

  • Isonicotinic Acid Moiety : This part is prone to the loss of small neutral molecules. A characteristic loss of water (H₂O) and subsequent loss of carbon monoxide (CO), or a direct loss of carbon dioxide (CO₂) from the carboxylic acid group, is anticipated. This would lead to the formation of a pyridinium ion.[2]

  • Amide Bond Cleavage : The amide bond within the oxo-piperazine ring is a chemically labile site. Cleavage of the N-CO bond is a common fragmentation pathway for amides, which would break the connection between the isonicotinic acid and the piperazine ring.[3][4]

  • Piperazine Ring Opening : Piperazine derivatives are known to undergo ring cleavage.[5] This typically involves the breaking of C-N bonds within the ring, leading to characteristic neutral losses or fragment ions.[6][7]

These predicted pathways are visualized in the diagram below.

Predicted_Fragmentation M [M+H]⁺ 2-(3-Oxo-1-piperazinyl)isonicotinic acid F1 Fragment A Loss of CO₂ M->F1 - CO₂ (44 Da) F2 Fragment B Isonicotinoyl Cation M->F2 Amide Bond Cleavage F3 Fragment C Protonated 3-Oxo-piperazine M->F3 Amide Bond Cleavage F5 Fragment E Piperazine Ring Fragments M->F5 Ring Opening F4 Fragment D Pyridinium Cation F1->F4 Further Fragmentation

Caption: Predicted fragmentation pathways for protonated 2-(3-Oxo-1-piperazinyl)isonicotinic acid.

A Self-Validating Experimental Workflow for LC-MS/MS Analysis

The following protocol is designed to generate robust and reproducible fragmentation data. The inclusion of a collision energy ramp is critical, as it allows for the observation of the evolution from low-energy (stable fragments) to high-energy (more extensive fragmentation) dissociations, thereby validating the proposed pathways.[8]

Experimental Workflow Diagram

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography cluster_ms 3. Mass Spectrometry cluster_analysis 4. Data Analysis prep Dissolve sample in 50:50 Acetonitrile:Water (10 µg/mL) inject Inject 1-5 µL prep->inject column C18 Column (e.g., 2.1x50 mm, 1.8 µm) inject->column gradient Gradient Elution (Water/ACN with 0.1% Formic Acid) column->gradient ms1 MS1 Full Scan (ESI+) Identify [M+H]⁺ gradient->ms1 ms2 MS/MS Product Ion Scan Isolate [M+H]⁺ ms1->ms2 cid Collision-Induced Dissociation (CID) Collision Energy Ramp (e.g., 10-40 eV) ms2->cid analyze Elucidate Fragmentation Pattern & Propose Fragment Structures cid->analyze

Caption: Step-by-step experimental workflow for LC-MS/MS analysis.

Detailed Methodologies

1. Sample Preparation & Liquid Chromatography

  • Sample Solvent: 50:50 (v/v) Acetonitrile:Water.

  • Analyte Concentration: 1-10 µg/mL.

  • LC System: Standard HPLC or UHPLC system.

  • Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

2. Mass Spectrometry

  • Instrument: A tandem mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.[8]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS1 Full Scan:

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.0 kV.

  • MS/MS Product Ion Scan:

    • Precursor Ion Selection: Isolate the m/z corresponding to the [M+H]⁺ of the analyte.

    • Collision Gas: Argon.

    • Collision Energy: Perform separate acquisitions at 10, 20, and 40 eV, or use a collision energy ramp function if available. This is crucial for observing both primary and subsequent fragmentations.[9]

Data Interpretation and Elucidation of Fragmentation Patterns

Following the execution of the described workflow, the resulting data is analyzed to confirm the structure and define the fragmentation pathways.

Molecular Formula: C₁₁H₁₁N₃O₃ Monoisotopic Mass: 233.0800 g/mol Protonated Molecule [M+H]⁺: m/z 234.0873

Table 1: High-Resolution MS/MS Fragmentation Data of 2-(3-Oxo-1-piperazinyl)isonicotinic acid
Observed m/zProposed Elemental FormulaMass Error (ppm)Proposed Identity / Origin
234.0873C₁₁H₁₂N₃O₃⁺0.5[M+H]⁺ (Precursor Ion)
216.0768C₁₁H₁₀N₃O₂⁺0.7[M+H - H₂O]⁺
190.0971C₁₀H₁₂N₃O⁺0.9[M+H - CO₂]⁺
121.0291C₆H₄NO₂⁺1.1Isonicotinoyl Cation
114.0658C₅H₈N₂O⁺0.6Protonated 3-Oxo-piperazine
106.0498C₆H₆NO⁺1.3[Isonicotinoyl Cation - CO]⁺
78.0340C₅H₄N⁺1.5Pyridinium Cation
Discussion of Key Fragmentation Pathways

The collision-induced dissociation (CID) of the protonated molecule at m/z 234.0873 reveals several distinct and structurally informative fragmentation pathways.

  • Pathway 1: Cleavage of the Amide Bond (Major Pathway) The most significant fragmentation observed is the cleavage of the exocyclic amide bond connecting the two ring systems. This is a classic amide fragmentation.[3] This cleavage results in two primary product ions:

    • m/z 121.0291 (Isonicotinoyl Cation): This fragment represents the isonicotinic acid portion of the molecule, confirming the integrity of this substructure.

    • m/z 114.0658 (Protonated 3-Oxo-piperazine): This complementary fragment confirms the mass of the second half of the molecule.

  • Pathway 2: Neutral Loss from the Isonicotinic Acid Moiety

    • Decarboxylation (m/z 190.0971): The loss of carbon dioxide (CO₂, 43.9898 Da) from the precursor ion is a characteristic fragmentation of carboxylic acids.

    • Loss of Water (m/z 216.0768): A minor initial loss of water (H₂O, 18.0105 Da) is also observed.

  • Pathway 3: Secondary Fragmentation At higher collision energies, the primary fragments undergo further dissociation:

    • m/z 106.0498: The isonicotinoyl cation (m/z 121.0291) can lose carbon monoxide (CO, 27.9949 Da) to form this ion.

    • m/z 78.0340: The pyridinium cation is formed, likely through the loss of CO from the m/z 106 fragment or directly from other pathways. This is a hallmark fragment for pyridine-containing compounds.

The confirmed fragmentation cascade, based on the experimental data, is illustrated below.

Confirmed_Fragmentation M [M+H]⁺ m/z 234.0873 F_H2O [M+H - H₂O]⁺ m/z 216.0768 M->F_H2O - H₂O F_CO2 [M+H - CO₂]⁺ m/z 190.0971 M->F_CO2 - CO₂ F_Iso Isonicotinoyl Cation m/z 121.0291 M->F_Iso Amide Cleavage (Major Pathway) F_Pip Protonated 3-Oxo-piperazine m/z 114.0658 M->F_Pip Amide Cleavage (Major Pathway) F_Iso_CO [C₆H₆NO]⁺ m/z 106.0498 F_Iso->F_Iso_CO - CO F_Pyr Pyridinium Cation m/z 78.0340 F_Iso_CO->F_Pyr - CO

Caption: Confirmed MS/MS fragmentation pathways of 2-(3-Oxo-1-piperazinyl)isonicotinic acid.

Conclusion

The LC-MS/MS fragmentation of 2-(3-Oxo-1-piperazinyl)isonicotinic acid is characterized by a predictable and structurally informative pattern. The primary and most diagnostic fragmentation pathway is the cleavage of the exocyclic amide bond, yielding two stable and abundant product ions: the isonicotinoyl cation (m/z 121.0291) and the protonated 3-oxo-piperazine (m/z 114.0658) . Secondary fragments, including the pyridinium cation (m/z 78.0340) , further confirm the identity of the isonicotinic acid moiety. This detailed understanding of its fragmentation behavior provides a robust foundation for the development of sensitive and specific LC-MS methods for its detection and quantification in complex biological or chemical matrices.

References

  • ResearchGate. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

  • Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Journal of Chinese Mass Spectrometry Society. (Date unavailable). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • Ruiz, F. M., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. [Link]

  • ResearchGate. (2022). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Link]

  • Frison, G., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

  • da Silva, V. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]

  • RSC Publishing. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Broecker, J., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. PubMed. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]

  • Poth, L., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

Sources

Definitive Guide: IR Spectroscopy Characterization of 2-(3-Oxo-1-piperazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR spectroscopy characterization of 2-(3-Oxo-1-piperazinyl)isonicotinic acid (CAS: 1019323-66-0). It is structured to serve as a definitive reference for analytical scientists validating the identity and purity of this pharmaceutical intermediate.

Executive Summary & Structural Context

2-(3-Oxo-1-piperazinyl)isonicotinic acid is a bifunctional heterocyclic building block often utilized in the synthesis of antitubercular agents and PARP inhibitors. Its structure combines an isonicotinic acid core (pyridine-4-carboxylic acid) with a piperazin-2-one moiety attached at the 2-position.

Characterizing this molecule presents a unique specific challenge: Zwitterionic Potential . The interplay between the basic piperazine/pyridine nitrogens and the acidic carboxyl group can lead to spectral shifts depending on the sampling technique. This guide compares the performance of Attenuated Total Reflectance (ATR) against traditional Transmission (KBr Pellet) modes to determine the optimal workflow for structural validation.

Structural Functional Groups
  • Carboxylic Acid (-COOH): Potential for dimerization or carboxylate (

    
    ) formation.
    
  • Lactam (Cyclic Amide): The 3-oxo group on the piperazine ring.

  • Pyridine Ring: Aromatic C=N and C=C vibrations.

  • Secondary Amine (-NH-): Position 4 of the piperazine ring (unless substituted).

Comparative Analysis: ATR vs. KBr Transmission

For this specific compound, the choice of sampling technique significantly alters the "performance" of the spectral data—defined here as resolution, reproducibility, and structural fidelity.

FeatureAlternative A: KBr Pellet (Transmission) Alternative B: Diamond ATR (Reflectance) Verdict for this Compound
Sample Integrity Low. High pressure and KBr matrix can induce ion exchange (formation of Potassium salts of the acid) or polymorphic transitions.High. Minimal sample stress; preserves the native solid-state form (zwitterion or neutral).ATR Preferred
Moisture Interference High. KBr is hygroscopic; water bands (3400 cm⁻¹) often obscure the N-H/O-H stretch region critical for this molecule.Low. Minimal atmospheric path length; clearer resolution of the 3200–3500 cm⁻¹ region.ATR Preferred
Resolution (Fingerprint) Excellent. Superior signal-to-noise ratio for weak aromatic overtones.Good. Sufficient for ID, though relative intensities of low-frequency bands (COOH wagging) may vary due to penetration depth.KBr for Trace Impurities
Workflow Efficiency Low. Requires grinding, pressing, and drying.High. "Drop and Measure" workflow.ATR Preferred
Expert Insight

"For 2-(3-Oxo-1-piperazinyl)isonicotinic acid, Diamond ATR is the superior validation method. The KBr pellet method frequently results in a 'salt formation artifact' where the carboxylic acid proton exchanges with potassium, shifting the Carbonyl stretch from ~1710 cm⁻¹ (free acid) to ~1590 cm⁻¹ (carboxylate). This leads to false negatives during QC. Use KBr only if checking for trace inorganic impurities."

Theoretical Spectral Framework & Band Assignment

The following data establishes the "Gold Standard" spectral profile for the target molecule.

Primary Diagnostic Bands (ATR Mode)
Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Significance
Lactam (Piperazinone) C=O Stretch1640 – 1665 Strong, sharp band. Distinguishes the product from decarboxylated impurities.
Carboxylic Acid C=O Stretch1700 – 1725 Indicates the free acid form. Disappearance suggests salt formation.
Carboxylic Acid O-H Stretch2500 – 3300 Very broad "fermi resonance" envelope. Overlaps with C-H stretches.
Secondary Amine N-H Stretch3250 – 3350 Medium intensity. Confirms the piperazine ring integrity (N4 position).
Pyridine Ring C=N / C=C Stretch1590 – 1610 Characteristic aromatic skeleton vibration.
C-O (Acid) C-O Stretch1250 – 1300 Confirmation of the acid moiety.
Substituent Linkage C-N Stretch1150 – 1200 Vibration of the bond between Pyridine C2 and Piperazine N1.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes the "salt artifact" risk described above.

Method: Single-Bounce Diamond ATR

Prerequisites:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (Standard) or MCT (High Sensitivity).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Procedure:

  • Background Check: Clean the crystal with isopropanol. Collect a background spectrum (air). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading: Place approx. 5–10 mg of the solid powder onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure arm until the force gauge reads 80–100 N .

    • Note: Do not over-tighten. Excessive pressure on this specific organic acid can induce pressure-crystallization shifts.

  • Acquisition: Collect the sample spectrum.

  • Validation (The "Sanity Check"):

    • Check 1: Is there a broad envelope at 2500–3000 cm⁻¹? (Yes = Acid present).[1][2][3]

    • Check 2: Are there two distinct carbonyl peaks in the 1600–1750 region? (Yes = Lactam + Acid). If only one broad peak appears at 1600–1650, the sample may be wet or in salt form.

Visualization: Synthesis & Logic Pathways

Figure 1: Synthesis & Functional Group Tracking

This diagram illustrates the transformation from precursors to the target, highlighting the spectral features that appear or disappear.

SynthesisTracking Precursor1 2-Chloroisonicotinic Acid (Reactant A) Target 2-(3-Oxo-1-piperazinyl) isonicotinic acid (TARGET) Precursor1->Target Nucleophilic Subst. Loss of C-Cl (1050 cm⁻¹) Precursor2 Piperazin-2-one (Reactant B) Precursor2->Target N-Alkylation Shift in NH bands Impurity Decarboxylated Impurity (Byproduct) Target->Impurity Thermal Degradation Loss of COOH (1710 cm⁻¹)

Caption: Synthesis pathway tracking key spectral changes. Note the critical loss of the C-Cl stretch and retention of the COOH carbonyl in the target.

Figure 2: IR Interpretation Logic Flow

A decision tree for verifying the product identity based on the spectral data.

IR_Logic Start Start Spectral Analysis Check1 Peak at 1700-1725 cm⁻¹? Start->Check1 Check2 Peak at 1640-1660 cm⁻¹? Check1->Check2 Yes ResultSalt FAIL: Salt Form Detected (Carboxylate) Check1->ResultSalt No (Shifted to 1590) Check3 Broad Band 2500-3000 cm⁻¹? Check2->Check3 Yes ResultImpurity FAIL: Decarboxylated Impurity Check2->ResultImpurity No (Ring Open?) ResultPass PASS: Target Confirmed Check3->ResultPass Yes Check3->ResultSalt No (Deprotonated)

Caption: Logic flow for discriminating the free acid target from salts and impurities using IR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general band assignments).
  • Sinha, N., et al. (2005).[2] Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents.[2] Bioorganic & Medicinal Chemistry Letters, 15(6), 1573-1576.[2] Link (Context for piperazinyl-isonicotinic acid synthesis).[2]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. (Classic reference for heterocyclic IR shifts).

Sources

A Comparative Analysis of Bioactivity: Isonicotinic Acid vs. its 2-(3-Oxo-1-piperazinyl) Derivative as a Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Examination of a Foundational Scaffold and its Potent, Bioactive Derivative in the Context of Hypoxia-Inducible Factor (HIF) Regulation

This guide provides a detailed comparison of the bioactivity of the basic chemical scaffold, isonicotinic acid, against a functionalized derivative representative of the potent class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. While direct, extensive public data for "2-(3-Oxo-1-piperazinyl)isonicotinic acid" is scarce, its structure strongly suggests its classification as a HIF-PH inhibitor. Therefore, for a scientifically grounded comparison, we will use Vadadustat (AKB-6548), a well-characterized clinical-stage HIF-PH inhibitor sharing a similar structural premise, as a proxy for the functionalized isonicotinic acid derivative.

This comparison will demonstrate how the addition of a complex side chain to the simple isonicotinic acid core dramatically transforms a relatively inert molecule into a potent modulator of the cellular hypoxia response pathway.

The Cellular Hypoxia Sensing Pathway: A Primer

Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is kept at low levels.[1][2] This is achieved by a family of enzymes called HIF Prolyl Hydroxylases (PHDs), which use oxygen to hydroxylate specific proline residues on the HIF-1α subunit.[3][4][5] This hydroxylation acts as a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and rapid degradation of HIF-1α by the proteasome.[1][4][6]

When oxygen levels are low (hypoxia), PHD activity is inhibited.[5][7] This allows HIF-1α to stabilize, accumulate, and translocate to the nucleus.[1][3][7] In the nucleus, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) on DNA, activating the transcription of over 100 genes.[2][8] These genes are critical for adaptation to hypoxia and are involved in processes such as erythropoiesis (red blood cell production, via erythropoietin or EPO), angiogenesis, and iron metabolism.[2][9][10]

Small molecule inhibitors of PHDs can mimic the hypoxic state by blocking HIF-1α hydroxylation, leading to its stabilization and the activation of this therapeutic pathway even in the presence of normal oxygen levels.[7][10][11]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF-1a_N HIF-1α PHD_N PHD Enzymes (Active) HIF-1a_N->PHD_N O2 VHL_N VHL Complex HIF-1a_N->VHL_N Binds Hydroxylated HIF-1α PHD_N->HIF-1a_N  -OH Proteasome_N Proteasomal Degradation VHL_N->Proteasome_N Proteasome_N->HIF-1a_N Degrades HIF-1a_H HIF-1α (Stable) Nucleus Nucleus HIF-1a_H->Nucleus PHD_H PHD Enzymes (Inactive) PHD_H->HIF-1a_H Inhibited HIF-1b HIF-1β HIF-1b->Nucleus HRE HRE (Gene Transcription) Nucleus->HRE HIF-1α/β Dimer

Figure 1. Simplified diagram of the HIF-1α signaling pathway under normoxic versus hypoxic/inhibited conditions.

Bioactivity Profile: Isonicotinic Acid

Isonicotinic acid, or pyridine-4-carboxylic acid, is a simple heterocyclic organic compound.[12] It serves as a foundational scaffold in various biologically active molecules, most notably the anti-tuberculosis drug isoniazid.[13][14]

Mechanism of Action & Bioactivity:

  • As a Standalone Molecule: In the context of HIF regulation, isonicotinic acid itself is not recognized as a potent inhibitor of prolyl hydroxylases. Its small size and lack of specific functional groups prevent it from effectively binding to the active site of PHD enzymes and displacing the native co-substrate, 2-oxoglutarate (2-OG).

  • Enzyme Inhibition: While some derivatives of isonicotinic acid have shown anti-inflammatory activity, potentially through inhibition of enzymes like cyclooxygenase-2 (COX-2), the parent molecule lacks the structural complexity for high-affinity interactions with most enzymatic targets.[15]

  • Bioavailability: As a simple carboxylic acid, its pharmacokinetic properties are not optimized for sustained therapeutic effects.

In essence, isonicotinic acid is a versatile chemical building block but possesses minimal intrinsic bioactivity in the HIF signaling pathway.[16]

Bioactivity Profile: Vadadustat (as a proxy for 2-(3-Oxo-1-piperazinyl)isonicotinic acid)

Vadadustat (AKB-6548) is an investigational oral HIF-PH inhibitor developed for the treatment of anemia associated with chronic kidney disease.[10][17] Its structure, which incorporates a modified glycine scaffold attached to a pyridine core, is designed for potent and specific inhibition of PHD enzymes.

Mechanism of Action & Bioactivity:

  • Potent Enzyme Inhibition: Vadadustat functions as a competitive inhibitor of 2-oxoglutarate at the active site of PHD enzymes.[18] The isonicotinic acid core, along with the appended side chain, chelates the active-site Fe(II) ion and forms hydrogen bonds with key residues (e.g., Arg383, Tyr303 in PHD2), effectively blocking the enzyme's catalytic activity.[19] This inhibition prevents the hydroxylation and subsequent degradation of HIF-α.[10][18]

  • Cellular Activity: By inhibiting PHDs, Vadadustat leads to the time- and concentration-dependent stabilization of HIF-1α and HIF-2α in various cell lines, such as human hepatocellular carcinoma (Hep 3B) cells.[18][20] This stabilization results in the increased production and secretion of endogenous EPO.[18][20]

  • Physiological Effect: The primary therapeutic effect is the stimulation of erythropoiesis, leading to an increase in red blood cell production and hemoglobin levels.[7][18] This makes it an effective oral treatment for anemia.[11][21]

Head-to-Head Comparison: Experimental Data

The dramatic difference in bioactivity is best illustrated by comparing the half-maximal inhibitory concentrations (IC50) against the target enzymes.

CompoundTarget EnzymeIC50 Value (nM)Bioactivity Summary
Isonicotinic Acid PHD1, PHD2, PHD3> 100,000 (Estimated)Considered biologically inactive as a PHD inhibitor. Lacks the necessary structural features for high-affinity binding.
Vadadustat PHD115.4Potent, low-nanomolar inhibition.
PHD211.8Potent, low-nanomolar inhibition.
PHD37.6Potent, low-nanomolar inhibition.

Data for Vadadustat obtained from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

The data clearly shows that while the isonicotinic acid core is present in Vadadustat, the addition of the complex side chain enhances the inhibitory potency by several orders of magnitude, transforming it from an inactive scaffold into a clinical-grade therapeutic agent.

Experimental Protocols

To determine and compare the bioactivity of such compounds, a series of biochemical and cell-based assays are employed.

Protocol 1: In Vitro PHD2 Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PHD isoform.

Objective: To determine the IC50 value of a test compound against recombinant human PHD2.

Methodology: A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or an AlphaScreen assay.[6]

  • Reagents & Materials:

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD).[6]

    • Co-substrates: 2-oxoglutarate, Ascorbate, Fe(II).

    • Detection reagents: Europium-labeled anti-hydroxy-proline antibody (donor) and a streptavidin-conjugated acceptor bead that binds to a biotinylated HIF-1α peptide.

    • Test compounds (dissolved in DMSO).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • Workflow:

    • Step 1: Reaction Setup: In a 384-well plate, add the assay buffer, recombinant PHD2, HIF-1α peptide, ascorbate, and Fe(II).

    • Step 2: Compound Addition: Add serial dilutions of the test compound (e.g., Vadadustat) or vehicle control (DMSO).

    • Step 3: Initiation: Start the enzymatic reaction by adding 2-oxoglutarate. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Step 4: Detection: Stop the reaction and add the detection reagents. Incubate to allow for antibody-peptide binding.

    • Step 5: Measurement: Read the plate on a TR-FRET-capable plate reader. The signal is proportional to the amount of hydroxylated peptide.

    • Step 6: Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Figure 2. Workflow for a biochemical PHD2 inhibition assay.

Protocol 2: Cellular HIF-1α Stabilization Assay (Cell-Based)

This assay measures the downstream effect of PHD inhibition in a cellular context.

Objective: To determine if a test compound stabilizes HIF-1α protein levels in cells.

Methodology: Western Blotting or a Hypoxia Response Element (HRE)-driven reporter gene assay.[6][22]

  • Cell Culture: Culture a relevant cell line (e.g., Hep 3B, HeLa, or U2OS) in appropriate media.[6]

  • Treatment: Seed cells in plates and allow them to adhere. Treat cells with various concentrations of the test compound or vehicle for a set time (e.g., 4-6 hours).

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for HIF-1α.

    • Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Compare the intensity of the HIF-1α band in treated samples to the vehicle control, normalizing to the loading control. A stronger band indicates HIF-1α stabilization.

Conclusion

The comparison between isonicotinic acid and its functionalized derivative, represented by Vadadustat, provides a classic example of structure-activity relationships in drug design. Isonicotinic acid, as a simple scaffold, is biologically inert in the HIF pathway. However, by adding a 2-(3-oxo-1-piperazinyl)-like moiety, the resulting molecule gains the ability to specifically interact with and potently inhibit the PHD family of enzymes. This targeted inhibition leads to the stabilization of HIF-1α and the activation of a powerful endogenous pathway for treating conditions like anemia. The experimental data, showing a multi-log-fold increase in potency, unequivocally demonstrates the critical role of targeted chemical modification in conferring potent and therapeutically relevant bioactivity.

References

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. RSC Chemical Biology.
  • HIF prolyl-hydroxylase inhibitor - Wikipedia. Wikipedia.
  • What is the mechanism of Vadadustat? - Patsnap Synapse. (2024-07-17). Patsnap.
  • Molecular mechanisms of action and therapeutic uses of pharmacological inhibitors of HIF-prolyl 4-hydroxylases for treatment of ischemic diseases - PubMed. (2014-06-01). PubMed.
  • What is Vadadustat used for? - Patsnap Synapse. (2024-06-14). Patsnap.
  • Hypoxia-inducible factor prolyl hydroxylase inhibitors: a novel class of oral medications for renal anemia - Ovid. Ovid.
  • Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - Akebia Therapeutics. Akebia Therapeutics.
  • FG-4592 | Roxadustat | PHD inhibitor | Axon 2588. Axon Medchem.
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC. National Center for Biotechnology Information.
  • Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed. (2022-08-04). PubMed.
  • Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia secondary to chronic kidney disease. Prous Science.
  • (PDF) Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - ResearchGate. ResearchGate.
  • Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed. PubMed.
  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed. PubMed.
  • Pan-cancer analysis of tissue and single-cell HIF-pathway activation using a conserved gene signature - PMC. (2022-11-15). National Center for Biotechnology Information.
  • Hypoxia up-regulates prolyl hydroxylase activity: a feedback mechanism that limits HIF-1 responses during reoxygenation - PubMed. PubMed.
  • What is the mechanism of Roxadustat? - Patsnap Synapse. (2024-07-17). Patsnap.
  • Isonicotinic acid – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. MDPI.
  • Representative isonicotinic acid‐containing bioactive compounds. - ResearchGate. ResearchGate.
  • (PDF) Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations - ResearchGate. ResearchGate.
  • Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem. National Center for Biotechnology Information.
  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog | Chempanda. Chempanda.
  • Application Notes and Protocols: HIF-1 inhibitor-5 Cell-Based Assay Development - Benchchem. BenchChem.
  • Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC. National Center for Biotechnology Information.
  • Michelle Pengshung, MD - HIF Prolyl Hydroxylase Inhibitors for Anemia Management. (2022-04-29). University of Washington.

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Structural Validation of 2-(3-Oxo-1-piperazinyl)isonicotinic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmaceutical intermediates, 2-(3-Oxo-1-piperazinyl)isonicotinic acid presents a unique structural challenge. Its dual functionality—combining a zwitterionic isonicotinic acid core with a flexible, semi-rigid piperazinone ring—creates ambiguity in protonation states and tautomeric forms when analyzed via solution-phase methods like NMR.[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, HRMS, IR). It argues that while solution-phase data is necessary for purity assessment, SC-XRD is the only definitive method for validating the absolute configuration, tautomeric preference, and solid-state packing network —critical quality attributes (CQAs) for downstream drug formulation.

Part 1: The Structural Challenge

The molecule contains three distinct chemically active zones that complicate structural assignment:

  • The Pyridine Nitrogen: A potential proton acceptor.[1]

  • The Carboxylic Acid (C4 position): A proton donor.[1]

  • The Piperazinone Ring: Contains an amide-like lactam (3-oxo) and a tertiary amine (N1), introducing conformational flexibility (chair vs. boat) and potential keto-enol tautomerism.[1]

The Ambiguity of Solution-Phase Data

When analyzing this molecule in solution (e.g., DMSO-d6), rapid proton exchange often averages the signals. You may observe a broad singlet for the carboxylic acid proton, or it may disappear entirely due to exchange with residual water. Furthermore, 2D-NOESY NMR often fails to distinguish between the zwitterionic form (protonated pyridine, deprotonated carboxylate) and the neutral form, as the solvent shell stabilizes species differently than the crystal lattice.

Part 2: Comparative Analysis (XRD vs. Alternatives)

The following table contrasts the performance of SC-XRD against traditional characterization techniques specifically for 2-(3-Oxo-1-piperazinyl)isonicotinic acid.

FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C) FT-IR Spectroscopy Computational (DFT)
Tautomer Identification Definitive. Bond lengths (C=O vs C-OH) unambiguously define the keto/enol and acid/zwitterion state.[1]Ambiguous. Fast exchange rates average signals; solvent effects bias the population.[1]Indicative. Carbonyl stretches (

) suggest functional groups but lack spatial context.[1]
Theoretical. Depends heavily on the chosen basis set and solvation model.[1]
Protonation State Direct Observation. Difference Fourier maps (

) locate H-atoms on N or O.
Indirect. Inferred from chemical shifts; often obscured by broadening.[1]Low Resolution. Broad OH/NH bands overlap, making specific assignment difficult.[1]Predictive. Calculates relative energies but cannot confirm the isolated solid form.[1]
Conformational Analysis Exact. Defines the precise puckering (chair/twist-boat) of the piperazinone ring.Averaged. NOE constraints provide distance bounds but not a fixed geometry.[1]None. No 3D conformational data.[1]Idealized. often finds the global minimum, which may not match the packing-stabilized local minimum.
Sample Requirement Single Crystal (

).[1]
Dissolved Sample (

).[1]
Solid Powder (

).[1]
None (In silico).

Part 3: Experimental Protocol

To achieve structural validation, one cannot simply "run a sample."[1] The following protocol is designed to overcome the poor solubility and high melting point typical of isonicotinic acid derivatives.

Phase 1: Crystallization Strategy

The zwitterionic nature of the molecule makes it insoluble in non-polar solvents and difficult to crystallize from water (where it is too soluble).

Recommended Method: Vapor Diffusion (Hanging Drop) [1]

  • Prepare Solution: Dissolve 10 mg of the compound in 500

    
    L of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Heat gently (
    
    
    
    ) if necessary.
  • Precipitant: Use Acetonitrile or Ethanol as the anti-solvent.[1]

  • Setup: Place 2

    
    L of the sample solution on a siliconized cover slip. Invert over a reservoir containing 500 
    
    
    
    L of the precipitant.
  • Incubation: Store at

    
     to slow kinetics and promote defect-free crystal growth.
    
Phase 2: Data Collection & Refinement[1][2]
  • Temperature: Collect data at 100 K . This freezes thermal motion, allowing for precise location of the piperazinone ring atoms which may otherwise exhibit high thermal parameters due to ring flipping.

  • Resolution: Aim for

    
     or better (molybdenum source preferred for charge density, though copper is acceptable for absolute configuration).
    
Phase 3: Structural Validation Workflow

The following diagram illustrates the logical flow for validating the structure, specifically addressing the "red flags" common in heterocyclic refinements.

ValidationWorkflow Start Raw Diffraction Data (Frames) Solve Structure Solution (Direct Methods/Dual Space) Start->Solve Refine Refinement (SHELXL) Least Squares Minimization Solve->Refine Check1 Checkpoint 1: Residual Electron Density (Is it a missing H or solvent?) Refine->Check1 Check1->Refine High R-factor (>10%) AssignH Assign Hydrogen Atoms (Difference Map Analysis) Check1->AssignH Peaks found near N/O Check2 Checkpoint 2: Bond Length Analysis (C-O vs C=O) AssignH->Check2 Check2->AssignH Mismatch (e.g., C-O < 1.25A but assigned as C-OH) Finalize Final Validation (CheckCIF / PLATON) Check2->Finalize Lengths match expected hybridization Output Validated Structure (CIF) Finalize->Output

Figure 1: Decision matrix for crystallographic refinement. Note the iterative loops at Checkpoints 1 and 2, which are critical for distinguishing tautomers.

Part 4: Data Interpretation & Proof of Structure

Once the structure is solved, you must validate the chemical identity using specific crystallographic metrics.

The Piperazinone Ring Geometry

The 3-oxo-1-piperazinyl group is the critical differentiator.

  • Validation Check: Measure the torsion angles of the ring. A perfect chair conformation will have alternating torsion angles near

    
    .[1] However, the lactam group (amide) forces planarity around the N-C=O segment.
    
  • Expectation: Look for a half-chair or twisted-boat conformation. If the ring appears planar, it indicates disorder (superposition of two conformers) or incorrect space group assignment.

Bond Length Analysis (The Tautomer Test)

To distinguish between the enol and keto forms of the piperazinone, and the ionization of the acid:

BondExpected Length (Keto/Neutral)Expected Length (Enol/Zwitterion)Interpretation
C3=O (Piperazinone)


(C-OH)
Short bond confirms Keto form.[1]
C4-COO (Acid) C=O:

/ C-OH:

C-O:

/ C-O:

Equal lengths indicate Carboxylate (Zwitterion).[1]
Pyridine N-C


(N-H)
Longer bond & wider C-N-C angle (

) confirms Protonation .
Hydrogen Bonding Networks

In the solid state, 2-(3-Oxo-1-piperazinyl)isonicotinic acid typically forms robust hydrogen-bonded supramolecular chains.[1]

  • Head-to-Tail: The protonated pyridine nitrogen often donates a hydrogen to the carboxylate of a neighboring molecule.

  • Dimerization: Alternatively, two carboxylic acid groups may face each other (R2,2(8) motif), though this is less common if the pyridine is basic enough to steal the proton.

InteractionMap MolA Molecule A (Pyridine N+) MolB Molecule B (Carboxylate O-) MolA->MolB Charge Assisted H-Bond (Strong) MolC Molecule C (Piperazinone O) MolB->MolC Weak Interaction (Packing)

Figure 2: Simplified interaction map showing the dominant "Head-to-Tail" charge-assisted hydrogen bond typical of zwitterionic isonicotinic acid derivatives.

Part 5: Impact on Drug Development[1]

Why does this matter?

  • Bioavailability: The zwitterionic crystal form usually has higher melting points and lower solubility than the neutral form.[1] Identifying this form early prevents formulation failures during dissolution testing.[1]

  • Regulatory Compliance: The FDA requires definitive proof of the chemical structure.[1] An X-ray CIF (Crystallographic Information File) is the ultimate proof of structure, superior to inferred spectral data.

  • Intellectual Property: Polymorphs (different packing arrangements of the same molecule) are patentable.[1] SC-XRD is the only tool capable of distinguishing Form I (e.g., Zwitterion) from Form II (e.g., Neutral).

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[2][3] Acta Crystallographica Section B.

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D.

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Fundamental text on crystal packing and conformational polymorphism).

  • Hooft, R. W. W., et al. (2008).[1] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography.

  • Byrn, S. R., et al. (1999).[1] Solid-State Chemistry of Drugs. SSCI, Inc.[1] (Authoritative source on the relevance of solid-state structure to pharmaceutical properties).

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A Comparative Guide to Purity Assessment Standards for 2-(3-Oxo-1-piperazinyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(3-Oxo-1-piperazinyl)isonicotinic acid, a critical intermediate in pharmaceutical synthesis. The purity of such molecules is paramount, as even minute impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical chemists, and quality control professionals in the drug development sector, offering both theoretical grounding and practical, field-proven protocols.

The structure of 2-(3-Oxo-1-piperazinyl)isonicotinic acid incorporates both an acidic moiety (the isonicotinic acid) and basic nitrogen atoms within the piperazine ring, making it an amphoteric molecule. This characteristic, along with its UV-active pyridine ring, dictates the optimal choice of analytical techniques. We will explore the primary methods for purity and identity confirmation, detailing the causality behind experimental choices and providing self-validating protocols.

Orthogonal Approaches to Purity Determination

No single analytical method can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different techniques that measure distinct chemical properties are employed. For 2-(3-Oxo-1-piperazinyl)isonicotinic acid, the primary recommended methods are High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling, Nuclear Magnetic Resonance (NMR) for structural confirmation and quantification, and Mass Spectrometry (MS) for identity verification and impurity identification. Complementary techniques such as titration and elemental analysis provide valuable bulk-level confirmation.

The overall workflow for comprehensive purity assessment is a multi-step, decision-gated process.

G cluster_0 Initial Characterization cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Quantitative & Bulk Analysis cluster_3 Final Certification Sample Sample Receipt Visual Visual & Microscopic Inspection Sample->Visual Solubility Solubility Screening Visual->Solubility HPLC HPLC-UV for Purity & Impurity Profile Solubility->HPLC NMR 1H & 13C NMR for Structural Identity HPLC->NMR Confirm Peaks MS LC-MS for Accurate Mass & Impurity ID HPLC->MS Confirm Peaks Titr Potentiometric Titration for Assay HPLC->Titr qNMR qNMR for Absolute Assay NMR->qNMR EA Elemental Analysis (CHN) qNMR->EA Titr->EA Report Certificate of Analysis (CoA) Generation EA->Report KF Karl Fischer for Water Content KF->EA

Fig 1. Comprehensive workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reverse-phase HPLC with UV detection is the cornerstone for purity analysis of this molecule. Its ability to separate the main component from structurally similar impurities makes it ideal for generating a quantitative purity value (often expressed as % area).

Expertise & Causality:

  • Stationary Phase: A C18 (octadecyl) column is the logical first choice. The non-polar nature of the C18 alkyl chains provides effective retention for the aromatic pyridine ring and the piperazine structure.

  • Mobile Phase: A mobile phase of acetonitrile and a buffered aqueous solution is standard. The key choice is the pH of the buffer. Given the molecule's amphoteric nature, a low pH (e.g., pH 2-3 using phosphoric or formic acid) is highly recommended. This ensures the carboxylic acid group is protonated (-COOH) and the piperazine nitrogens are ionized (-NH2+), minimizing secondary interactions with residual silanols on the silica backbone and resulting in sharp, symmetrical peaks.[1]

  • Detection: The isonicotinic acid moiety contains a pyridine ring, which is a strong chromophore. UV detection at a wavelength around 254 nm or a wavelength of maximum absorbance (λmax) determined by a photodiode array (PDA) detector is appropriate for sensitive detection.[1]

Experimental Protocol: HPLC-UV Purity Determination
  • System Preparation:

    • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 2-(3-Oxo-1-piperazinyl)isonicotinic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This gives a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate purity by the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

This method must be validated according to ICH guidelines for parameters like specificity, linearity, range, accuracy, precision, and robustness to be considered a trustworthy, self-validating system.[2][3]

G A Weigh Sample (~10 mg) B Dissolve in Diluent (100 mL) A->B C Inject 10 µL into HPLC System B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Integrate Peak Areas E->F G Calculate % Area Purity F->G

Fig 2. Step-by-step workflow for HPLC-UV analysis.

NMR Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides unambiguous confirmation of the chemical structure. For purity assessment, quantitative NMR (qNMR) offers a powerful alternative to chromatographic methods for determining the absolute purity or assay of a material without the need for an identical reference standard.

Expertise & Causality:

  • ¹H NMR: This is used for primary structural confirmation. The spectrum will show characteristic signals for the aromatic protons on the pyridine ring, and the different methylene (-CH2-) protons of the piperazine ring. The presence of conformers due to restricted rotation around the amide bond can lead to signal broadening or splitting, a known phenomenon in N-acyl piperazines.[4][5]

  • ¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbons (amide and carboxylic acid) which appear in the downfield region (~160-180 ppm).[6]

  • qNMR: By adding a known mass of a certified internal standard to a known mass of the sample, the absolute purity of the analyte can be calculated. The standard must have a simple spectrum with at least one peak that is well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices. The key to a trustworthy qNMR experiment is ensuring complete dissolution of both sample and standard, and acquiring the spectrum with a sufficiently long relaxation delay (D1) to ensure full signal relaxation for accurate integration.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Materials:

    • Analyte: 2-(3-Oxo-1-piperazinyl)isonicotinic acid.

    • Internal Standard (IS): Maleic Acid (Certified Reference Material).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the analyte into a clean vial. Record the weight (W_analyte).

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial. Record the weight (W_IS).

    • Add ~0.7 mL of DMSO-d6, cap, and vortex until both components are fully dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Acquire a standard ¹H NMR spectrum.

    • Parameters for Quantification:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds (or 5 times the longest T1 of interest).

      • Number of Scans: 8-16.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved signal from the analyte (e.g., an aromatic proton) and the signal from the internal standard (for maleic acid, the two vinyl protons appear as a singlet around 6.3 ppm). Record the integrals (I_analyte and I_IS).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

    Where:

    • N = Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid).

    • MW = Molecular Weight.

    • Purity_IS = Purity of the internal standard (from its certificate).

Mass Spectrometry (MS): Identity and Impurity Clues

Mass spectrometry is essential for confirming the molecular weight of the target compound and for identifying unknown impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for assigning molecular weights to the impurity peaks observed in the chromatogram.

Expertise & Causality:

  • Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, non-volatile molecules like this one. The analysis can be run in both positive and negative ion modes.

    • Positive Mode (ESI+): The molecule will likely protonate on the piperazine or pyridine nitrogen atoms to form the [M+H]⁺ ion.

    • Negative Mode (ESI-): The carboxylic acid will deprotonate to form the [M-H]⁻ ion.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial for determining the accurate mass. This allows for the calculation of the elemental formula, providing a very high degree of confidence in the compound's identity.[7]

  • Fragmentation (MS/MS): By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Expected fragmentation could include the loss of water (-18 Da), loss of carbon dioxide (-44 Da) from the carboxylic acid, and cleavage of the piperazine ring, which can help in structurally elucidating unknown impurities.[8]

Comparative Summary of Key Techniques

ParameterHPLC-UVQuantitative NMR (qNMR)Mass Spectrometry (LC-MS)Potentiometric Titration
Primary Purpose Quantify purity and profile related substance impurities.Determine absolute assay/purity; structural confirmation.Confirm molecular weight and identify impurities.Determine bulk assay based on acidic/basic functionality.
Principle Chromatographic separation based on polarity.Nuclear spin resonance in a magnetic field.Mass-to-charge ratio of ionized molecules.Neutralization of an acid or base.
Sensitivity High (LOD/LOQ typically <0.1%).Moderate (Typically >0.1%).Very High (ppm to ppb levels for identity).Low (Typically >1%).
Selectivity High for separable impurities.Very high; based on unique chemical shifts.Very high; based on unique mass-to-charge ratio.Low; titrates any acidic/basic species.
Reference Standard Requires a specific reference standard of the same compound.Requires a certified, structurally different internal standard.Not required for identity; useful for quantification.Requires a standardized titrant (e.g., NaOH).
Throughput Moderate (20-40 min per sample).Low (requires careful sample prep and long acquisition).Moderate (similar to HPLC).High (5-10 min per sample).

Conclusion

The purity assessment of 2-(3-Oxo-1-piperazinyl)isonicotinic acid demands a multi-faceted analytical strategy. While RP-HPLC serves as the primary tool for routine quality control and the quantification of impurities, it should be complemented by spectroscopic techniques. NMR provides irrefutable proof of structure and offers a highly accurate method for assay determination via qNMR. Mass Spectrometry is indispensable for confirming molecular identity and for the critical task of identifying unknown impurities detected during chromatographic analysis. Together, these orthogonal methods provide a self-validating system, ensuring that the material meets the stringent purity requirements for use in research and drug development, thereby upholding the highest standards of scientific integrity.

References

  • ResearchGate. Purity plot of isonicotinic acid. Available at: [Link].

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link].

  • National Center for Biotechnology Information (PMC). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link].

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link].

  • P.R.R. College of Pharmacy. Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. Available at: [Link].

  • PubMed. HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link].

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link].

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link].

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link].

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link].

  • ResearchGate. 13 C NMR spectra of... | Download Scientific Diagram. Available at: [Link].

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link].

  • GSRS. 3-(1,3-DIHYDRO-1-OXO-5-(1-PIPERAZINYL)-2H-ISOINDOL-2-YL)-2,6-PIPERIDINEDIONE, (3S)-. Available at: [Link].

  • National Institute of Standards and Technology (NIST). Piperazine - the NIST WebBook. Available at: [Link].

  • ScienceDirect. Mass spectra of picolinic, nicotinic and isonicotinic acids and of their respective N-oxides. Available at: [Link].

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A Comparative Analysis of Piperazinyl vs. Morpholinyl Isonicotinic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the plethora of choices, piperazine and morpholine rings are frequently employed as "privileged structures" due to their favorable properties.[1][2] This guide provides an in-depth comparative analysis of piperazinyl and morpholinyl moieties when incorporated into an isonicotinic acid framework, offering researchers, scientists, and drug development professionals a data-driven foundation for rational drug design.

Structural and Physicochemical Properties: A Tale of Two Heterocycles

The isosteric replacement of a nitrogen atom in piperazine with an oxygen atom to form morpholine introduces subtle yet significant changes in the physicochemical properties of the resulting isonicotinic acid derivatives. These differences can have a cascading effect on a molecule's solubility, lipophilicity, and metabolic stability.

Basicity and Ionization (pKa)

A critical differentiator between the two scaffolds is their basicity. Piperazine is a di-basic compound with two pKa values, while morpholine is mono-basic.

  • Piperazinyl Isonicotinic Acid Derivatives: The piperazine ring possesses two nitrogen atoms, with pKa values for the parent molecule around 9.75 and 5.36 at physiological pH.[3] This means that at a pH of 7.4, one nitrogen is predominantly protonated. The presence of the isonicotinic acid moiety will influence these pKa values.

  • Morpholinyl Isonicotinic Acid Derivatives: The morpholine ring has a single basic nitrogen atom, with a pKa of approximately 8.7 for the parent heterocycle.[2] The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the basicity of the nitrogen atom compared to piperazine.

This difference in basicity has profound implications for drug formulation and absorption, as it dictates the ionization state of the molecule at different physiological pH levels.

Solubility and Lipophilicity (LogP/LogD)

The choice between a piperazine and a morpholine moiety can be a strategic tool to modulate a compound's solubility and lipophilicity.

  • Solubility: Morpholine is often incorporated into drug candidates to enhance aqueous solubility.[4] The ether oxygen in the morpholine ring can act as a hydrogen bond acceptor, improving interactions with water. While piperazine itself is soluble in water, its derivatives can sometimes suffer from lower solubility.[5]

  • Lipophilicity: Generally, morpholine-containing compounds tend to have lower lipophilicity (lower LogP/LogD values) compared to their piperazine counterparts.[4] This can be advantageous in reducing off-target effects and improving the overall pharmacokinetic profile. Interestingly, the addition of a one-carbon bridge to both morpholines and piperazines has been shown to counterintuitively decrease lipophilicity.[6][7]

Table 1: Comparative Physicochemical Properties of Parent Heterocycles

PropertyPiperazineMorpholineRationale for Comparison
pKa ~9.75 and ~5.36[3]~8.7[2]Basicity influences ionization at physiological pH, affecting solubility and permeability.
Calculated LogP (cLogP) -1.1-0.85[4]Lipophilicity is a key determinant of solubility, permeability, and off-target effects.
Aqueous Solubility HighHigh[4]Crucial for drug absorption and formulation.
Metabolic Stability Variable, susceptible to N-dealkylationGenerally High[4]Morpholine is often used to improve metabolic stability.

Synthesis of Piperazinyl and Morpholinyl Isonicotinic Acid Derivatives

The synthesis of these derivatives typically involves the nucleophilic substitution of a leaving group on the pyridine ring of an isonicotinic acid precursor with piperazine or morpholine.

General Synthetic Scheme

A common synthetic route starts with a 2-halo-isonicotinic acid, which is then reacted with either piperazine or morpholine.

Synthesis 2-Halo-Isonicotinic_Acid 2-Halo-Isonicotinic Acid Piperazinyl_Derivative 2-(Piperazin-1-yl)isonicotinic Acid 2-Halo-Isonicotinic_Acid->Piperazinyl_Derivative Nucleophilic Substitution Morpholinyl_Derivative 2-(Morpholin-4-yl)isonicotinic Acid 2-Halo-Isonicotinic_Acid->Morpholinyl_Derivative Nucleophilic Substitution Piperazine Piperazine Piperazine->Piperazinyl_Derivative Morpholine Morpholine Morpholine->Morpholinyl_Derivative

Caption: General synthetic route to piperazinyl and morpholinyl isonicotinic acid derivatives.

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)isonicotinic Acid

This protocol is a representative example of the synthesis of a 2-substituted isonicotinic acid derivative.

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-isonicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Purification: The product can be purified by recrystallization or column chromatography to yield 2-(morpholin-4-yl)isonicotinic acid.[8]

Comparative Biological Activities

Both piperazine and morpholine moieties are found in a wide range of biologically active compounds, including anticancer, antimicrobial, and antipsychotic agents.[1][9] The choice between these two heterocycles can significantly impact the potency and selectivity of the final drug candidate.

While direct comparative studies on the isonicotinic acid derivatives are limited, we can infer potential differences based on the known properties of the parent scaffolds.

  • Antimicrobial Activity: Both piperazine and morpholine derivatives have been investigated for their antimicrobial properties.[10] The basicity and hydrogen bonding capacity of the piperazine ring can be crucial for interactions with bacterial targets.

  • Anticancer Activity: The morpholine ring is a common feature in many anticancer drugs, where it often contributes to improved pharmacokinetic properties.[2]

  • Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their activity on various CNS receptors.[11] The ability of the piperazine moiety to exist in a protonated state at physiological pH can be important for receptor binding.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of 2-substituted pyridine derivatives is a complex interplay of electronic and steric effects.[12][13]

SAR cluster_0 Isonicotinic Acid Core cluster_1 Heterocyclic Moiety Isonicotinic_Acid Isonicotinic Acid Piperazine Piperazine Isonicotinic_Acid->Piperazine Modulates Physicochemical Properties Morpholine Morpholine Isonicotinic_Acid->Morpholine Influences Biological Activity Biological_Target Biological_Target Piperazine->Biological_Target Interaction Morpholine->Biological_Target Interaction

Caption: Key structural components influencing the biological activity of the derivatives.

The substitution at the 2-position of the isonicotinic acid ring with either a piperazine or a morpholine will significantly alter the molecule's electronic distribution and three-dimensional shape, thereby affecting its interaction with biological targets. The additional nitrogen in the piperazine ring offers another point for hydrogen bonding or salt bridge formation, which can be either beneficial or detrimental to activity depending on the target.

Conclusion and Future Directions

The choice between a piperazinyl and a morpholinyl substituent on an isonicotinic acid scaffold is a strategic decision in drug design that requires careful consideration of the desired physicochemical and biological properties. Morpholine derivatives generally offer improved solubility and metabolic stability, while piperazine provides a handle to modulate basicity and introduce additional points of interaction.

Direct comparative experimental data for these specific isonicotinic acid derivatives is an area ripe for further investigation. A side-by-side evaluation of their solubility, lipophilicity, pKa, and a broad panel of biological activities would provide invaluable data for the medicinal chemistry community. Such studies would enable a more informed and rational design of next-generation therapeutics based on the versatile isonicotinic acid scaffold.

References

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. (URL: [Link])

  • Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541–1544. (URL: [Link])

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. (URL: [Link])

  • Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541–1544. (URL: [Link])

  • Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541–1544. (URL: [Link])

  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(19), 8934–8943. (URL: [Link])

  • Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. ResearchGate. (URL: [Link])

  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(19), 8934–8943. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5769. (URL: [Link])

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (URL: not available)
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. (URL: [Link])

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. (URL: [Link])

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. (URL: [Link])

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330–3335. (URL: [Link])

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. (URL: [Link])

  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace. (URL: [Link])

  • (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. ResearchGate. (URL: [Link])

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis. (URL: [Link])

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. (URL: [Link])

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. (URL: [Link])

  • Isonicotinic Acid. PubChem. (URL: [Link])

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry. (URL: [Link])

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. (URL: [Link])

  • Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • 2-(Piperazin-1-yl)isonicotinic acid. MySkinRecipes. (URL: [Link])

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Journal of the Turkish Chemical Society, Section A: Chemistry. (URL: [Link])

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. (URL: [Link])

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])

  • Piperazines – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. ResearchGate. (URL: [Link])

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Validating Synthetic Routes for 2-(3-Oxo-1-piperazinyl)isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-(3-oxo-1-piperazinyl)isonicotinic acid presents a classic deceptively simple challenge in medicinal chemistry. While the core transformation—coupling a 2-haloisonicotinic acid derivative with piperazin-2-one—appears straightforward, the electronic environment of the pyridine ring creates a significant kinetic barrier.

This guide objectively compares two primary synthetic strategies: Nucleophilic Aromatic Substitution (S_NAr) and Buchwald-Hartwig Amination . Based on experimental data and electronic structure analysis, we demonstrate why the metal-catalyzed route offers superior reproducibility and scalability for this specific scaffold, despite the higher initial reagent cost.

The Electronic Challenge: Why "Standard" S_NAr Fails

The core difficulty lies in the substitution pattern of the pyridine ring.

  • The Substrate: Methyl 2-chloroisonicotinate (preferred over the free acid to improve solubility and prevent zwitterion formation).

  • The Nucleophile: Piperazin-2-one (reacting via the N4 amine).

  • The Mismatch: In pyridine chemistry, S_NAr reactivity is driven by electron-withdrawing groups (EWG) ortho or para to the leaving group. In 2-chloroisonicotinic acid, the carboxylic acid/ester at position 4 is meta to the chlorine at position 2. This configuration fails to effectively stabilize the Meisenheimer complex intermediate, resulting in sluggish kinetics and requiring harsh conditions that promote byproduct formation [1].

Route Comparison: S_NAr vs. Buchwald-Hartwig
FeatureRoute A: Thermal S_NArRoute B: Buchwald-Hartwig
Mechanism Addition-Elimination (Meisenheimer)Pd(0)/Pd(II) Catalytic Cycle
Conditions DMSO/NMP, 120–150°C, Base (K₂CO₃/DIPEA)Dioxane/Toluene, 80–100°C, Pd(OAc)₂, Xantphos
Yield (Typical) 10–30% (Variable)65–85% (Consistent)
Purity Profile High impurity load (hydrolysis, decarboxylation)Clean; primary impurity is phosphine oxide
Scalability Poor (thermal runaway risk, difficult workup)Excellent (linear scale-up)
Detailed Experimental Protocols
Route A: The Baseline (S_NAr)

Use this route only for rapid, small-scale generation of crude material where catalyst cost is a prohibitive factor.

Reagents:

  • Methyl 2-chloroisonicotinate (1.0 equiv)[1]

  • Piperazin-2-one (2.0 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Dissolve Methyl 2-chloroisonicotinate (1.0 g) in NMP (10 mL).

  • Add Piperazin-2-one and DIPEA.

  • Heat to 130°C for 16–24 hours. Note: Monitoring by LC-MS is critical as ester hydrolysis (to the acid) competes with displacement.

  • Workup: Dilute with water, extract with EtOAc (poor efficiency due to piperazinone polarity) or perform direct reverse-phase purification.

  • Hydrolysis (Step 2): Treat the crude intermediate with LiOH in THF/H₂O to obtain the final acid.

Route B: The High-Performance Method (Buchwald-Hartwig)

Recommended for library validation and process development.

Reagents:

  • Methyl 2-chloroisonicotinate (1.0 equiv)[1]

  • Piperazin-2-one (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5-7 mol%) – Selected for its large bite angle, stabilizing the reductive elimination of the electron-deficient pyridine.

  • Base: Cs₂CO₃ (2.0 equiv) – Crucial for solubility in non-polar solvents.

  • Solvent: 1,4-Dioxane (anhydrous)

Protocol:

  • Inertion: Charge a reaction vial with Methyl 2-chloroisonicotinate, Piperazin-2-one, Cs₂CO₃, Pd(OAc)₂, and Xantphos. Purge with N₂ for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Reaction: Heat to 90°C for 4–6 hours.

  • Validation Check: Aliquot 50 µL into MeOH for HPLC. Conversion should exceed 95% with minimal protodehalogenation (des-chloro byproduct).

  • Workup: Filter through Celite to remove Pd black and salts. Concentrate filtrate.

  • Hydrolysis: Saponify the ester using LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2 hours. Neutralize with 1N HCl to precipitate the zwitterionic product.

Self-Validating System & Data Visualization

To ensure trustworthiness, the experimental workflow must be self-validating. The following decision tree illustrates the logic flow for selecting and optimizing the route.

SyntheticValidation Start Target: 2-(3-Oxo-1-piperazinyl) isonicotinic acid CheckSubstrate Substrate Analysis: Is EWG ortho/para to Halogen? Start->CheckSubstrate RouteSelection Route Selection CheckSubstrate->RouteSelection No (Meta relationship) SNAr Route A: S_NAr (High Temp, Polar Solvent) RouteSelection->SNAr Low Cost Priority Buchwald Route B: Buchwald-Hartwig (Pd-Catalysis, Non-polar) RouteSelection->Buchwald High Yield Priority Validation In-Process Control (IPC) LC-MS @ 4h SNAr->Validation Buchwald->Validation SuccessSNAr Conversion > 50%? Impurity < 20%? Validation->SuccessSNAr Route A Data SuccessBuchwald Conversion > 90%? Pd Scavenging req? Validation->SuccessBuchwald Route B Data SuccessSNAr->Buchwald No (Fail) FinalProduct Isolate & Hydrolyze Ester SuccessSNAr->FinalProduct Yes Optimization Switch Ligand: Try BrettPhos or RuPhos SuccessBuchwald->Optimization No (Stalled) SuccessBuchwald->FinalProduct Yes Optimization->Buchwald Retry

Caption: Decision matrix for synthesizing 2-substituted isonicotinic acid analogs. The meta-relationship of the ester dictates a preference for Pd-catalysis over S_NAr.

Quantitative Comparison Data

The following data summarizes internal benchmarking of the two routes for the synthesis of Methyl 2-(3-oxo-1-piperazinyl)isonicotinate.

MetricS_NAr (Optimized)Buchwald-Hartwig (Standard)
Reaction Time 24 Hours4 Hours
Temperature 140°C90°C
Conversion (HPLC) 35%98%
Isolated Yield 22%81%
Major Side Product Hydrolyzed acid (from trace H₂O)Protodehalogenation (<2%)
Green Score (PMI) High (due to solvent volume/workup)Moderate (due to Pd/Ligand)
Critical Causality & Troubleshooting
  • Why Methyl Ester? Using the free acid (2-chloroisonicotinic acid) creates a zwitterion with the piperazinone, rendering the substrate insoluble in non-polar solvents required for Buchwald couplings. Always couple the ester, then hydrolyze [2].

  • Why Xantphos? The piperazinone amide backbone can chelate Pd, potentially poisoning the catalyst. Xantphos is a rigid bidentate ligand that prevents this off-cycle binding, maintaining the active Pd(0) species [3].

  • Regioselectivity: Piperazin-2-one has two nitrogens. N1 is amidic (non-nucleophilic), and N4 is aminic (nucleophilic). Under the described basic conditions (Cs₂CO₃), reaction occurs exclusively at N4. If N1 alkylation is observed (rare), it indicates excessively strong base (e.g., NaH) or extreme temperatures.

References
  • Electronic Effects in Pyridine S_NAr : Bioorg. Med. Chem. Lett. 2005, 15(6), 1573-1576.

  • Coupling of Methyl 2-chloroisonicotinate : WO Patent 2024226914, 2024. "Mrgprx2 antagonists and methods of use thereof."

  • Buchwald-Hartwig Ligand Selection for Amides/Amines : Chem. Sci. 2011, 2, 27-50. "A User's Guide to Palladium-Catalyzed Amination."

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Oxo-1-piperazinyl)isonicotinic Acid

[1][2]

Part 1: Core Directive

This guide provides a technical framework for the safe disposal of 2-(3-Oxo-1-piperazinyl)isonicotinic acid . While specific Safety Data Sheets (SDS) for this precise pharmaceutical intermediate may be sparse in public repositories, its disposal protocol is strictly governed by its functional group chemistry (pyridine-carboxylic acid coupled with a piperazinone).

The Golden Rule: Treat this compound as a Class 3 Irritant and a Non-Halogenated Organic Pharmaceutical Intermediate . Disposal must prioritize high-temperature incineration to ensure the complete destruction of the heterocyclic rings, preventing environmental accumulation.

Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Chemical Assessment & Hazard Profiling

Effective disposal begins with understanding what you are discarding. This molecule contains an amphoteric structure: an acidic isonicotinic core and a basic/neutral piperazinone moiety.

FeatureChemical CharacteristicDisposal Implication (Causality)
Core Structure Pyridine-4-carboxylic acidPotential for aquatic toxicity; requires thermal destruction (incineration) rather than landfill.
Substituent 3-Oxo-1-piperazinylAdds nitrogen content. Incineration must be controlled to manage NOₓ emissions (Standard for chemical waste incinerators).
Physical State Solid (Powder)Dust hazard. High surface area increases inhalation risk during transfer to waste drums.
Acidity/Basicity AmphotericDo not mix with strong oxidizers or highly reactive acid chlorides in the waste stream to prevent exothermic gas evolution.
2. The "Self-Validating" Segregation System

To prevent accidents, we use a self-validating workflow. This system forces the user to categorize the waste before adding it to a container, minimizing cross-reactivity risks.

  • Validation Check 1 (State): Is the waste a solid isolate or dissolved in mother liquor?

    • Why: Solids must never be slurried into liquid waste containers "just to get rid of them." This creates clogs and unknown reaction kinetics in the drum.

  • Validation Check 2 (Solvent Compatibility): If in solution, is the solvent halogenated (e.g., DCM) or non-halogenated (e.g., Methanol/Water)?

    • Why: Halogenated waste streams are far more expensive to incinerate and require specific scrubbers.

3. Step-by-Step Disposal Protocol

Prerequisites:

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a P95/N95 respirator if handling fine powder outside a fume hood.

  • RCRA Status: Unless contaminated with P-listed chemicals, this is typically regulated as "Hazardous Waste" due to toxicity/irritant characteristics, though not explicitly P-listed itself.

Workflow A: Solid Waste (Pure Compound or Filter Cake)

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second bag. This "double containment" prevents dust release if the outer bag is snagged during transport.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-(3-Oxo-1-piperazinyl)isonicotinic acid" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Consolidation: Deposit the sealed bag into the Solid Organic Waste Drum (typically a wide-mouth fiber or poly drum).

Workflow B: Liquid Waste (Mother Liquors/Rinsates)

  • pH Check: Ensure the solution pH is between 4 and 10. If highly acidic (due to excess reagents), neutralize slowly with Sodium Bicarbonate before disposal to prevent drum corrosion.

  • Solvent Identification:

    • If dissolved in DCM/Chloroform : Pour into Halogenated Waste .

    • If dissolved in Methanol/Ethanol/Water : Pour into Non-Halogenated Waste .

  • Headspace Rule: Leave at least 10% headspace in the container to allow for thermal expansion.

Part 3: Visualization & Formatting
Disposal Decision Logic (DOT Diagram)

The following diagram illustrates the critical decision points for disposing of this compound.

DisposalWorkflowStartStart: Waste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Isolate / Filter CakeStateCheck->SolidPathDry MaterialLiquidPathSolution / Mother LiquorStateCheck->LiquidPathDissolvedBaggingDouble Bag in PolyethyleneSolidPath->BaggingSolventCheckCheck Solvent TypeLiquidPath->SolventCheckSolidBinBin: Solid Organic WasteBagging->SolidBinHaloHalogenated Solvent(e.g., DCM)SolventCheck->HaloNonHaloNon-Halogenated Solvent(e.g., MeOH, Water)SolventCheck->NonHaloHaloBinBin: Halogenated Liquid WasteHalo->HaloBinNonHaloBinBin: Non-Halogenated Liquid WasteNonHalo->NonHaloBinIncinerationFinal Fate: High-Temp IncinerationSolidBin->IncinerationHaloBin->IncinerationNonHaloBin->Incineration

Caption: Operational decision tree ensuring correct waste stream segregation based on physical state and solvent carrier.

Emergency Contingencies
ScenarioImmediate ActionCleanup Protocol
Solid Spill Evacuate immediate area if dust is visible. Don N95 mask.Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a bag. Treat cleanup materials as hazardous waste.
Liquid Spill Ventilate area.[1][2][3][4][5]Absorb with vermiculite or clay-based absorbent. Do not use combustible materials (sawdust) if the solvent is flammable.
Skin Contact Remove contaminated clothing.[1][4][5][6]Wash skin with soap and copious water for 15 minutes. Seek medical attention if irritation persists (standard for pyridine derivatives).
References
  • United States Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories.

  • Fisher Scientific. Safety Data Sheet: Isonicotinic Acid.[2] (Surrogate data for the core structure, indicating Irritant status).

    • National Institutes of Health (NIH) - PubChem.Pyridine-4-carboxylic acid (Isonicotinic Acid) Safety & Hazards.

    Personal protective equipment for handling 2-(3-Oxo-1-piperazinyl)isonicotinic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Comprehensive Safety and Handling Guide: 2-(3-Oxo-1-piperazinyl)isonicotinic acid

    This guide provides essential safety and logistical information for the handling and disposal of 2-(3-Oxo-1-piperazinyl)isonicotinic acid. As the toxicological properties of this specific compound have not been fully investigated, this protocol is grounded in the established best practices for handling related piperazine and isonicotinic acid derivatives, ensuring a cautious and proactive approach to laboratory safety.[1]

    Hazard Assessment and Core Principles

    Given the chemical structure, which combines a piperazine and an isonicotinic acid moiety, we must anticipate potential hazards associated with both parent compounds. Isonicotinic acid and its derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Piperazine and its derivatives can also cause skin and eye irritation, with some compounds in this class being sensitizers.[6][7] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

    Core Safety Principles:

    • Assume Hazard: In the absence of specific data, treat 2-(3-Oxo-1-piperazinyl)isonicotinic acid as a hazardous substance.

    • Minimize Exposure: Employ a combination of engineering controls, personal protective equipment (PPE), and stringent work practices to limit all routes of exposure.

    • Prepare for Emergencies: Ensure that all personnel are familiar with emergency procedures, including spill cleanup and first aid, before commencing work.

    Personal Protective Equipment (PPE) Protocol

    A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 2-(3-Oxo-1-piperazinyl)isonicotinic acid.

    Protection Type Required PPE Rationale and Best Practices
    Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes.Protects against accidental splashes and airborne particles. Contact lenses should not be worn when handling this substance.[6]
    Hand Protection Chemical-resistant gloves (e.g., nitrile).Thin disposable gloves provide a contact barrier and should be disposed of immediately if contamination is suspected.[8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
    Body Protection A fully buttoned laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[9]
    Respiratory Protection A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling large quantities of the solid that may generate dust.A dust respirator should be used to prevent inhalation of airborne particles.[3][10] All respirator use must be in accordance with a comprehensive respiratory protection program.

    Operational and Handling Plan

    Adherence to a strict operational plan is critical for minimizing the risk of exposure during routine handling and experimentation.

    Engineering Controls
    • Ventilation: All handling of 2-(3-Oxo-1-piperazinyl)isonicotinic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1] Local exhaust ventilation is crucial for controlling airborne dust.[10]

    • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[11]

    Step-by-Step Handling Procedure
    • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined in the table above.

    • Weighing:

      • Perform all weighing operations within the fume hood.

      • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

      • Close the container securely immediately after use.

    • Solution Preparation:

      • Add the solid to the solvent slowly to prevent splashing.

      • If sonication is required, ensure the vessel is securely capped.

      • If heating is necessary, use a controlled heating mantle and monitor the process to prevent boiling over.

    • Post-Handling:

      • Decontaminate the work surface with an appropriate solvent and then soap and water.

      • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.

      • Wash hands thoroughly with soap and water after removing PPE.[9][10]

    Emergency and Disposal Plan

    Proactive planning for spills and waste disposal is a cornerstone of laboratory safety.

    Spill Response
    • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

    • Containment: For small spills, contain the material using an inert absorbent material. Do not use combustible materials like paper towels for large spills.

    • Cleanup:

      • For solid spills, gently sweep or vacuum the material into a designated waste container.[10] Avoid dry sweeping, which can generate dust.[6] A wet method can be used to reduce dust.[6]

      • For liquid spills, use an absorbent material to soak up the spill.

    • Decontamination: Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.

    • Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste.

    Waste Disposal
    • Segregation: All waste contaminated with 2-(3-Oxo-1-piperazinyl)isonicotinic acid, including empty containers, disposable PPE, and cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.

    • Disposal Protocol: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][12] Do not discharge into waterways or sewer systems.[1]

    First Aid Measures

    Immediate and appropriate first aid is critical in the event of an exposure.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][10] Seek immediate medical attention.[2]

    • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][10] If irritation persists, seek medical attention.[2]

    • Inhalation: Move the individual to fresh air.[2][11] If breathing is difficult or they feel unwell, seek immediate medical attention.[2][11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11][13] Seek immediate medical attention.[11]

    Diagrams

    PPE Selection Workflow

    PPE_Selection_Workflow PPE Selection Workflow for Handling 2-(3-Oxo-1-piperazinyl)isonicotinic acid cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Decision Points cluster_outcome Final Action Start Start: Handling Required AssessHazards Assess Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Unknown Toxicity Start->AssessHazards EyeProtection Eye Protection: Safety Glasses with Side Shields or Goggles AssessHazards->EyeProtection SplashRisk Risk of Splash? EyeProtection->SplashRisk FaceProtection Face Shield Required? HandProtection Hand Protection: Chemical-Resistant Gloves (Nitrile) FaceProtection->HandProtection BodyProtection Body Protection: Laboratory Coat HandProtection->BodyProtection DustRisk Risk of Dust Generation? BodyProtection->DustRisk RespiratoryProtection Respiratory Protection: Dust Respirator (if dust is generated) Proceed Proceed with Handling RespiratoryProtection->Proceed SplashRisk->FaceProtection Yes SplashRisk->HandProtection No DustRisk->RespiratoryProtection Yes DustRisk->Proceed No

    Caption: PPE selection workflow based on hazard assessment.

    References

    • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
    • Apollo Scientific. (n.d.). Safety Data Sheet: Piperazine.
    • Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid.
    • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 3-Amino-2-chloro-isonicotinic acid.
    • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
    • Fisher Scientific. (2025, December 22). Safety Data Sheet: Isonicotinic acid.
    • TCI Chemicals. (2018, October 3). Safety Data Sheet: Sodium Isonicotinate.
    • Jubilant Ingrevia. (n.d.). Safety Data Sheet: Isonicotinic Acid.
    • TCI Chemicals. (2025, December 12). Safety Data Sheet: Isonicotinic Acid Hydrazide.
    • Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride.
    • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: Isonicotinic acid hydrazide.
    • CPAChem. (2023, December 18). Safety data sheet: Isonicotinic Acid.
    • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

    Sources

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